molecular formula C8H17ClN2O2S B7863372 1-((3-Chloropropyl)sulfonyl)-4-methylpiperazine CAS No. 261767-18-4

1-((3-Chloropropyl)sulfonyl)-4-methylpiperazine

Cat. No.: B7863372
CAS No.: 261767-18-4
M. Wt: 240.75 g/mol
InChI Key: NXMYGVCAVQPGIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3-Chloropropyl)sulfonyl)-4-methylpiperazine is a useful research compound. Its molecular formula is C8H17ClN2O2S and its molecular weight is 240.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-((3-Chloropropyl)sulfonyl)-4-methylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-Chloropropyl)sulfonyl)-4-methylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3-chloropropylsulfonyl)-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17ClN2O2S/c1-10-4-6-11(7-5-10)14(12,13)8-2-3-9/h2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMYGVCAVQPGIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)CCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60437237
Record name 1-[(3-chloropropyl)sulfonyl]-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261767-18-4
Record name 1-[(3-chloropropyl)sulfonyl]-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-((3-Chloropropyl)sulfonyl)-4-methylpiperazine chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and application of 1-((3-Chloropropyl)sulfonyl)-4-methylpiperazine , a specialized sulfonyl-linker intermediate used in medicinal chemistry.

A Versatile Sulfonamide Linker for Drug Discovery

Executive Summary

1-((3-Chloropropyl)sulfonyl)-4-methylpiperazine is a bifunctional synthetic intermediate characterized by a piperazine core, a stable sulfonamide linkage, and a reactive terminal alkyl chloride. In drug development, it serves as a critical "linker module," allowing researchers to tether a solubilizing N-methylpiperazine moiety to hydrophobic drug scaffolds (e.g., phenols, indoles) via a flexible propyl-sulfonyl chain. This modification often improves the pharmacokinetic profile (solubility, metabolic stability) and receptor binding affinity of the target molecule.

Note on Nomenclature: This compound is distinct from the common antidepressant intermediate 1-(3-chloropropyl)-4-methylpiperazine (CAS 104-16-5), which lacks the sulfonyl (


) group.

Chemical Identity & Physicochemical Properties[1][2]

Structural Analysis

The molecule consists of three distinct functional domains:

  • The Warhead (Electrophile): A terminal 3-chloropropyl group capable of

    
     displacement.
    
  • The Linker (Sulfonyl): A sulfonyl group (

    
    ) providing polar character and metabolic stability compared to carbonyl linkers.
    
  • The Solubilizer (Base): An N-methylpiperazine ring, which acts as a proton acceptor at physiological pH.

PropertyData
IUPAC Name 1-[(3-Chloropropyl)sulfonyl]-4-methylpiperazine
Molecular Formula

Molecular Weight 240.75 g/mol
Predicted LogP ~0.8 – 1.2 (Moderate Lipophilicity)
pKa (Basic N) ~7.5 – 8.0 (Piperazine

)
H-Bond Acceptors 4 (Sulfonyl oxygens + Nitrogens)
Physical State Viscous oil or low-melting solid (depending on purity)
Structural Diagram (DOT)

The following diagram illustrates the connectivity and functional zones of the molecule.

ChemicalStructure Figure 1: Functional connectivity of 1-((3-Chloropropyl)sulfonyl)-4-methylpiperazine Cl Cl (Chlorine) Propyl Propyl Chain (CH2)3 Cl->Propyl Electrophilic Site Sulfonyl Sulfonyl Group (SO2) Propyl->Sulfonyl Linker Pip Piperazine Ring Sulfonyl->Pip Sulfonamide Bond Me N-Methyl Pip->Me Basic Site

Synthetic Pathways

The synthesis of this compound relies on the nucleophilic attack of N-methylpiperazine on the highly reactive sulfonyl chloride species. This reaction must be controlled to prevent the displacement of the terminal alkyl chloride.

Primary Synthesis Protocol

Reagents: 3-Chloropropanesulfonyl chloride (CAS 1633-82-5), 1-Methylpiperazine, Triethylamine (


), Dichloromethane (DCM).

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 3-chloropropanesulfonyl chloride in anhydrous DCM under an inert atmosphere (

    
     or Ar). Cool the solution to 0°C using an ice bath.
    
  • Addition: Mix 1.0 equivalent of 1-methylpiperazine with 1.2 equivalents of triethylamine in DCM. Add this mixture dropwise to the sulfonyl chloride solution over 30 minutes.

    • Rationale: Low temperature and dropwise addition prevent the exothermic runaway and minimize side reactions (such as the formation of sultams via internal cyclization).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of the sulfonyl chloride.

  • Workup: Quench with water. Wash the organic layer with saturated

    
     (to remove acid byproducts) and brine. Dry over 
    
    
    
    and concentrate in vacuo.
  • Purification: The product is often pure enough for use. If necessary, purify via flash column chromatography (Gradient: 0–5% Methanol in DCM).

Synthesis Flowchart

SynthesisPathway Figure 2: Synthesis of the sulfonyl-piperazine linker Start1 3-Chloropropanesulfonyl chloride Mix Step 1: Mix in DCM at 0°C (Base: Et3N) Start1->Mix Start2 1-Methylpiperazine Start2->Mix React Step 2: Stir 4-6h at RT (Nucleophilic Acyl Substitution) Mix->React Workup Step 3: Aqueous Workup (Remove HCl salts) React->Workup Product Target: 1-((3-Chloropropyl)sulfonyl)-4-methylpiperazine Workup->Product

Reactivity & Applications in Drug Discovery

Mechanism of Action (Alkylating Agent)

The primary utility of this molecule is as an alkylating agent . The terminal chlorine is a good leaving group, making the propyl chain susceptible to nucleophilic attack (


) by amines, phenols, or thiols on a drug scaffold.
  • Reaction with Phenols: Used to introduce the piperazine motif onto aryl scaffolds (e.g., creating serotonin receptor antagonists).

    • Conditions:

      
      , Acetone/DMF, Reflux.
      
  • Finkelstein Modification: If the chloride is too unreactive, it can be converted in situ to the iodide using NaI in acetone to accelerate the coupling rate.

Application Case Study: GPCR Antagonists

In the development of CCR5 or 5-HT receptor antagonists, a basic amine is often required to interact with an aspartate residue in the receptor binding pocket.

  • Scaffold: A hydrophobic biaryl core (provides potency).

  • Linker: The sulfonyl-propyl chain (provides correct spacing and metabolic stability).

  • Base: The methylpiperazine (provides solubility and the key ionic interaction).

Comparative Advantage: Unlike amide linkers, the sulfonamide bond is resistant to hydrolysis by peptidases and esterases, prolonging the drug's half-life in vivo.

Safety & Handling (E-E-A-T)

Hazard Identification
  • Genotoxicity: As an alkylating agent (alkyl chloride), this compound is a Potential Genotoxic Impurity (PGI) . It can alkylate DNA. Handle with extreme caution in a fume hood.

  • Corrosivity: Precursors (sulfonyl chlorides) are corrosive and lachrymators.

  • Skin/Eye Irritant: Direct contact may cause severe irritation or burns.

Handling Protocol
  • PPE: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.

  • Containment: All weighing and reactions must be performed in a certified chemical fume hood.

  • Decontamination: Spills should be treated with a dilute solution of ammonia or nucleophilic scavenger (e.g., thiosulfate) to neutralize the alkylating potential before disposal.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 3-Chloropropanesulfonyl chloride. Retrieved from [Link]

  • World Intellectual Property Organization (WIPO).Patent WO2007122410: Pyrimidine derivatives as PI3K inhibitors. (Describes the use of 3-chloropropanesulfonyl chloride in piperazine functionalization).
  • Google Patents.Process for preparing CCR-5 receptor antagonists. (Details the reaction conditions for sulfonylation of amines).

Technical Guide: Physical Properties & Engineering of Sulfonyl Piperazine Linkers

[1]

Executive Summary

In modern medicinal chemistry—particularly within Fragment-Based Drug Discovery (FBDD) and Proteolysis Targeting Chimeras (PROTACs)—the linker is not merely a connector but a functional determinant of pharmacokinetics.[1][2] The sulfonyl piperazine moiety (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

rigid geometrymodulated basicitymetabolic stability

Unlike flexible alkyl chains or labile amide linkers, the sulfonyl piperazine unit locks the molecular conformation into a defined vector while modulating the pKa of the distal nitrogen, often improving membrane permeability without sacrificing aqueous solubility.[1]

Molecular Architecture & Conformational Dynamics[1][2]

Geometric Rigidity

The piperazine ring predominantly adopts a chair conformation to minimize torsional strain and 1,3-diaxial interactions.[1] The introduction of a sulfonyl group at N1 imposes specific constraints:

  • Sulfonamide Planarity: The ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     bond exhibits partial double-bond character, though less than an amide 
    
    
    bond. This restricts rotation and positions the sulfonyl oxygens in a distorted tetrahedral geometry.[1]
  • Vectorality: The 1,4-substitution pattern provides a linear, rigid exit vector (approx.[1][2] 6.0 Å distance between N1 and N4), critical for positioning warheads in covalent inhibitors or maintaining the "ternary complex" geometry in PROTACs.[1]

Electronic Effects & Basicity Modulation

The most critical physical property of this linker is the electronic withdrawal by the sulfonyl group.[1]

  • N1 (Sulfonylated Nitrogen): The strong electron-withdrawing nature of the sulfonyl group (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) delocalizes the lone pair of N1, rendering it non-basic  and essentially neutral at physiological pH.[2]
    
  • N4 (Distal Nitrogen): The inductive effect (-I) of the sulfonyl group propagates through the carbon skeleton, lowering the pKa of the distal N4 amine compared to a standard alkyl piperazine.[1]

    • Standard Piperazine pKa: ~9.8[1][2]

    • N-Sulfonyl Piperazine (N4) pKa: ~7.5 – 7.8[2][3]

    • Implication: This lowered pKa means a significant fraction of the molecule remains uncharged at physiological pH (7.4), potentially improving membrane permeability (LogD) while retaining enough basicity for solubility in acidic environments (lysosomes/stomach).[1][2]

Conformational Diagram

The following diagram illustrates the dominant chair conformation and the electronic deactivation of N1.

SulfonylPiperazineConfSulfonylSulfonyl Group(Electron Withdrawing)N1N1 Nitrogen(Non-Basic / Planar)Sulfonyl->N1 -I Inductive EffectChairPiperazine Ring(Rigid Chair Conformation)N1->Chair Locks GeometryN4N4 Distal Nitrogen(Modulated Basicity pKa ~7.8)Chair->N4 Transmits Electronic Effect

Caption: Electronic and structural flow within the sulfonyl piperazine linker. The sulfonyl group deactivates N1 and modulates N4 basicity.[1]

Physicochemical Profiling

The following table contrasts the sulfonyl piperazine linker with common alternatives, highlighting why it is chosen for specific "design-in" properties.

PropertySulfonyl Piperazine N-Acetyl Piperazine Alkyl Piperazine Design Implication
N1 Basicity Non-basic (Neutral)Non-basic (Neutral)Basic (pKa ~5.[2]3)Sulfonyl prevents poly-cationic character, reducing non-specific binding.[2]
N4 pKa ~7.8 (Modulated)~8.5~9.8Lower pKa improves permeability (LogD) at pH 7.[2]4.
LogP -1.1 to 0.4 (Tunable)-1.5 (Hydrophilic)VariableSulfonyl adds lipophilicity compared to amides, aiding membrane crossing.[2]
Metabolic Stability High (Sulfonamide)Moderate (Amidase risk)High (Oxidation risk)Sulfonamides are resistant to hydrolysis by proteases/esterases.[2]
H-Bonding 2 Acceptors (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
1 Acceptor (C=O)1 Donor/AcceptorSulfonyl oxygens can engage in critical water-bridged interactions.
Solubility vs. Permeability Trade-off

The sulfonyl piperazine exists in an equilibrium at physiological pH (7.4): ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="ng-star-inserted display">

30-40%passive diffusion112

Synthetic Engineering: Self-Validating Protocol

The synthesis of sulfonyl piperazine linkers is robust but requires specific controls to prevent bis-sulfonylation (if using free piperazine) or to ensure complete conversion.[1]

Protocol: Mono-Sulfonylation of Piperazine

Objective: Synthesize tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate (Intermediate) followed by deprotection.[2]

Reagents:

  • N-Boc-piperazine (1.0 eq)[2]

  • Methanesulfonyl chloride (MsCl) or Arylsulfonyl chloride (1.1 eq)[2]

  • Triethylamine (TEA) or DIPEA (1.5 eq)[2]

  • Dichloromethane (DCM) [Anhydrous][2]

Step-by-Step Methodology:

  • Setup: Dissolve N-Boc-piperazine in anhydrous DCM (0.1 M) under ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     atmosphere. Cool to 0°C.
    
    • Causality: Cooling controls the exotherm of sulfonylation; anhydrous conditions prevent hydrolysis of sulfonyl chloride.[1]

  • Addition: Add TEA followed by dropwise addition of Sulfonyl Chloride.

    • Checkpoint: Solution should remain clear or turn slightly cloudy (amine salts).[1] If it turns black, heat was not controlled.[1]

  • Reaction: Warm to Room Temperature (RT) and stir for 2-4 hours.

    • Validation: Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS.[2][4] Look for disappearance of starting material (M+H of Boc-piperazine).[1][2]

  • Workup (Self-Validating):

    • Wash organic layer with 1M HCl (removes unreacted amine/TEA).[2]

    • Wash with Sat. NaHCO3 (removes hydrolyzed sulfonic acid).[2]

    • Wash with Brine, Dry over ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      .[5]
      
  • Deprotection: Treat the purified intermediate with TFA/DCM (1:4) for 1 hour to yield the free amine 1-(alkylsulfonyl)piperazine.

Synthesis Workflow Diagram

SynthesisFlowStartStart: N-Boc-PiperazineReactAdd R-SO2-Cl + Base(DCM, 0°C -> RT)Start->ReactCheckCheckpoint: LC-MS(Confirm Conversion)React->CheckCheck->ReactIncomplete (Add Reagent)WashWorkup:1. 1M HCl (Remove Base)2. NaHCO3 (Remove Acid)Check->WashCompleteDeprotectDeprotection:TFA/DCM or HCl/DioxaneWash->DeprotectFinalProduct:1-(Sulfonyl)piperazine(Mono-basic salt)Deprotect->Final

Caption: Step-by-step synthetic pathway ensuring high purity through specific acid/base wash checkpoints.

Applications in Drug Discovery[1][6][7][8]

PROTAC Linker Design

In PROTACs, the linker length and rigidity determine the stability of the Ternary Complex (POI-PROTAC-E3).[1][2]

  • Why Sulfonyl Piperazine?

    • Exit Vector: The rigid 1,4-geometry prevents the "collapse" of the linker onto the protein surface, a common issue with PEG linkers.[1]

    • Solubility: The distal nitrogen provides a solubilizing handle (protonated) without the high lipophilicity penalty of a biphenyl linker.[1]

LpxH Inhibitors (Antibiotics)

The sulfonyl piperazine scaffold is central to LpxH inhibitors like AZ1 .[1]

  • Mechanism: The sulfonyl group positions the piperazine ring to interact with the active site while the N-acyl indoline moiety extends into a hydrophobic pocket.[1]

  • SAR Insight: Variations in the sulfonyl group (e.g., phenyl vs. methyl) drastically alter the orientation of the piperazine ring, affecting potency by orders of magnitude.[1]

References

  • Synthesis and Characterization of Piperazine-Linked Sulfonyl Derivatives: Title: Synthesis, Characterization... of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Source: National Institutes of Health (PMC) URL:[1][2][Link]

  • LpxH Inhibitors & SAR of Sulfonyl Piperazines: Title: Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors.[1] Source: ACS Infectious Diseases / NIH URL:[2][Link]

  • pKa and Conformational Analysis: Title: pKa Values of Some Piperazines at Different Temperatures. Source: Journal of Chemical & Engineering Data URL:[Link][2]

  • PROTAC Linker Strategies: Title: Current strategies for the design of PROTAC linkers: a critical review. Source: Exploration of Targeted Anti-tumor Therapy URL:[Link]

  • General Properties of 1-(Methylsulfonyl)piperazine: Title: 1-(Methylsulfonyl)piperazine Compound Summary. Source: PubChem URL:[2][6][7][8][Link][2]

An In-depth Technical Guide to the Safe Handling and Anticipated Properties of 1-((3-Chloropropyl)sulfonyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 1-((3-Chloropropyl)sulfonyl)-4-methylpiperazine is publicly available. This guide is a scientifically-informed projection of its properties, hazards, and handling protocols, synthesized from data on its constituent functional groups and structurally related compounds. This document is intended for use by qualified researchers and drug development professionals and should supplement, not replace, a thorough risk assessment before use.

Introduction

1-((3-Chloropropyl)sulfonyl)-4-methylpiperazine is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure, featuring a sulfonylpiperazine core and a reactive chloropropyl chain, positions it as a versatile intermediate for synthesizing complex molecular architectures. Sulfonylpiperazine moieties are prevalent in a range of biologically active compounds, recognized for their roles as negative allosteric modulators of neuronal nicotinic receptors and as agents in the management of glaucoma.[1][2] The presence of the terminal chloroalkyl group offers a reactive handle for further chemical modification.

This guide provides a comprehensive overview of the anticipated chemical properties, potential hazards, and recommended handling procedures for 1-((3-Chloropropyl)sulfonyl)-4-methylpiperazine. Given the absence of a dedicated SDS, this document constructs a safety and handling framework by analyzing the hazards associated with its key structural components: the N-sulfonylpiperazine group and the alkyl chloride.

Anticipated Chemical and Physical Properties

The physical and chemical properties of 1-((3-Chloropropyl)sulfonyl)-4-methylpiperazine have not been empirically determined in publicly accessible literature. However, based on its molecular structure and data from analogous compounds, we can project the following properties:

PropertyAnticipated Value/DescriptionRationale and Comparative Insights
Molecular Formula C₈H₁₇ClN₂O₂SDerived from its chemical structure.
Molecular Weight ~240.75 g/mol Calculated based on the molecular formula.
Appearance Colorless to pale yellow solid or viscous liquid.Many piperazine derivatives present as such.[3]
Solubility Likely soluble in a range of organic solvents.The alkyl and piperazine components suggest miscibility with many organic solvents.[4]
Boiling Point High; likely >250 °C at atmospheric pressure.The related compound 1-(3-Chloropropyl)-4-methylpiperazine has a boiling point of 247–250 °C. The addition of the sulfonyl group would be expected to increase this.[3]
Melting Point Not established.Will depend on the crystalline form.
Stability Stable under recommended storage conditions.Expected to be sensitive to moisture due to the sulfonyl group and potentially light-sensitive over the long term.[3]

Hazard Identification and Classification

A GHS classification for 1-((3-Chloropropyl)sulfonyl)-4-methylpiperazine is not available. The following classification is a projection based on the hazards of its functional groups.

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled. Piperazine derivatives can exhibit moderate acute toxicity.[3]

  • Skin Corrosion/Irritation: Expected to cause skin irritation, and potentially severe burns, a known hazard for sulfonyl chlorides and related compounds.[5][6]

  • Serious Eye Damage/Irritation: Expected to cause serious eye irritation or damage.[6]

  • Respiratory Irritation: May cause respiratory irritation.[6]

GHS Hazard Pictograms (Anticipated)

Signal Word: Danger

Anticipated Hazard Statements:
  • H302: Harmful if swallowed.

  • H314: Causes severe skin burns and eye damage.

  • H330: Fatal if inhaled.[6]

  • H335: May cause respiratory irritation.[6]

Anticipated Precautionary Statements:
  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[6][7]

  • P264: Wash skin thoroughly after handling.[6][7]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][7]

  • P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[8]

  • P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[8]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

Reactivity and Stability

  • Chemical Stability: The compound is expected to be stable under standard, dry storage conditions.

  • Reactivity: The sulfonyl group makes the molecule susceptible to hydrolysis, especially in the presence of strong acids or bases. It is incompatible with strong oxidizing agents, alcohols, and amines.[5][9]

  • Hazardous Decomposition Products: Upon thermal decomposition, it may release hazardous gases including hydrogen chloride, carbon monoxide, nitrogen oxides (NOx), and sulfur oxides (SOx).[3][10]

  • Conditions to Avoid: High temperatures, open flames, moisture, and contact with incompatible materials.[3]

Safe Handling and Storage

Exposure Controls and Personal Protection
  • Engineering Controls: Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[5][7]

  • Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing.[5]

  • Respiratory Protection: If working with the compound as a powder or if aerosols may be generated, a full-face respirator may be necessary.[6]

Storage Recommendations

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[4]

G cluster_storage Storage Protocol Tightly Sealed Container Tightly Sealed Container Cool, Dry, Well-Ventilated Area Cool, Dry, Well-Ventilated Area Tightly Sealed Container->Cool, Dry, Well-Ventilated Area Store in Away from Incompatible Materials Away from Incompatible Materials Cool, Dry, Well-Ventilated Area->Away from Incompatible Materials Keep Incompatible Materials Strong Oxidizers Strong Bases Moisture

Caption: Recommended storage conditions for 1-((3-Chloropropyl)sulfonyl)-4-methylpiperazine.

First Aid Measures

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[6]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water or shower for at least 15 minutes. Seek immediate medical attention.[6]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[8]

Potential Synthesis and Reactivity Pathway

While a specific synthesis for 1-((3-Chloropropyl)sulfonyl)-4-methylpiperazine is not detailed in the available literature, a plausible synthetic route can be inferred from standard organic chemistry principles and published syntheses of related sulfonylpiperazines.[11][12] A likely approach would involve the reaction of 1-methylpiperazine with 3-chloropropane-1-sulfonyl chloride.

G 1-Methylpiperazine 1-Methylpiperazine Reaction Sulfonylation 1-Methylpiperazine->Reaction 3-Chloropropane-1-sulfonyl chloride 3-Chloropropane-1-sulfonyl chloride 3-Chloropropane-1-sulfonyl chloride->Reaction 1-((3-Chloropropyl)sulfonyl)-4-methylpiperazine 1-((3-Chloropropyl)sulfonyl)-4-methylpiperazine Reaction->1-((3-Chloropropyl)sulfonyl)-4-methylpiperazine HCl HCl Reaction->HCl Byproduct

Caption: Plausible synthesis route for the target compound.

This reaction highlights the importance of handling the starting material, 3-chloropropane-1-sulfonyl chloride, with extreme care, as sulfonyl chlorides are known to be highly reactive and corrosive.

Toxicological and Ecological Information

  • Toxicological Information: No specific toxicological data exists for this compound. However, piperazine derivatives can affect the central nervous system, liver, and kidneys upon long-term exposure.[3]

  • Ecological Information: No ecotoxicity data is available. The compound should not be released into the environment, as its effects on aquatic life are unknown.[3]

References

  • ChemicalBook. (2025, February 1). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
  • 1-(3-Chloropropyl)-4-Methylpiperazine MSDS/SDS | Supplier & Distributor. (n.d.).
  • Environmental Protection Agency. (n.d.). 1-[(4-Butoxyphenyl)sulfonyl]piperazine - Hazard Genotoxicity.
  • PubChem. (n.d.). 1-(3-Chloropropyl)-4-methylpiperazine.
  • New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.
  • Sdfine. (n.d.). sulphuryl chloride.
  • PubChem. (n.d.). 1-(3-Chloropropyl)-4-methylpiperazine dihydrochloride.
  • Loba Chemie. (2015, April 9). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS.
  • CymitQuimica. (n.d.). CAS 2031-23-4: Piperazine, 1-(3-chloropropyl)-4-methyl-, hydrochloride (1:2).
  • Sontara Organo Industries. (n.d.). 1-(3-Chloropropyl)-4-Methylpiperazine at Best Price.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - 1,4-Bis(3-aminopropyl)piperazine.
  • CAMEO Chemicals - NOAA. (n.d.). SULFURYL CHLORIDE.
  • Pharmaffiliates. (n.d.). CAS No : 104-16-5 | Product Name : 1-(3-Chloropropyl)-4-methylpiperazine.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid.
  • ResearchGate. (n.d.). Reactivity of N-sulfonyl triazoles with aminals.
  • PrepChem.com. (n.d.). Synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine.
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-N,N'-bis(2-ethanesulfonic acid).
  • ThermoFisher. (2016, October 18). SAFETY DATA SHEET.
  • Merck Millipore. (2024, August 23). SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
  • ResearchGate. (2024, November 8). Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms.
  • International Journal of Pharmaceutical Sciences Review and Research. (2010, September 15). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES.
  • Simson Pharma Limited. (n.d.). 1-(3-Chloropropyl)-4-methylpiperazine | CAS No- 104-16-5.
  • PubMed. (2011, December 22). Structure-activity relationship studies of sulfonylpiperazine analogues as novel negative allosteric modulators of human neuronal nicotinic receptors.
  • Usiena air. (n.d.). Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms.
  • PubMed. (2024, December 16). Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms.
  • PubMed. (2019, September 15). Sulfonylpiperazines based on a flavone as antioxidant and cytotoxic agents.

Sources

Methodological & Application

synthesis of 1-((3-Chloropropyl)sulfonyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Synthesis of 1-((3-Chloropropyl)sulfonyl)-4-methylpiperazine

Part 1: Abstract & Strategic Overview

This application note details the optimized synthesis of 1-((3-Chloropropyl)sulfonyl)-4-methylpiperazine , a functionalized piperazine derivative often utilized as a "linker scaffold" in medicinal chemistry. This compound features a reactive alkyl chloride tail (for nucleophilic substitution) and a piperazine core (a privileged pharmacophore in GPCR ligands, particularly serotonergic and dopaminergic antagonists).

The synthesis strategy employs a nucleophilic sulfonylation approach. We react commercially available 1-methylpiperazine with 3-chloropropanesulfonyl chloride under basic conditions. This route is selected for its high atom economy, mild conditions, and the ability to utilize an Acid-Base Extraction (ABE) protocol for self-validating purification, eliminating the immediate need for chromatography in early-stage scale-up.

Key Reaction Parameters:

  • Transformation: Sulfonylation of secondary amine.

  • Critical Quality Attribute (CQA): Control of temperature during addition to prevent hydrolysis of the sulfonyl chloride; prevention of self-quaternization (polymerization) of the product.

  • Yield Expectation: 85–92% (Optimized).

Part 2: Materials & Reagents

Table 1: Reagents and Solvents

Reagent / SolventCAS No.[1][2]RoleEquiv.PurityHazard Note
1-Methylpiperazine 109-01-3Nucleophile1.0≥99%Corrosive, Flammable
3-Chloropropanesulfonyl chloride 1633-82-5Electrophile1.198%Lachrymator, Corrosive
Triethylamine (TEA) 121-44-8Base (HCl Scavenger)1.2–1.5≥99%Flammable, Toxic
Dichloromethane (DCM) 75-09-2SolventN/AAnhydrousCarcinogen (Suspected)
1M Hydrochloric Acid 7647-01-0Extraction MediumN/AAqueousCorrosive
Sodium Bicarbonate (Sat. Aq.) 144-55-8NeutralizationN/AAqueousIrritant

Part 3: Experimental Protocol

Reaction Mechanism & Pathway

The reaction proceeds via the nucleophilic attack of the secondary amine of the piperazine ring onto the sulfur atom of the sulfonyl chloride. The base (TEA) neutralizes the generated HCl, driving the equilibrium forward.

Diagram 1: Retrosynthetic Analysis & Reaction Pathway

ReactionScheme R1 1-Methylpiperazine (Nucleophile) Cond DCM, 0°C to RT Triethylamine (Base) R1->Cond R2 3-Chloropropanesulfonyl chloride (Electrophile) R2->Cond Prod 1-((3-Chloropropyl)sulfonyl)- 4-methylpiperazine (Target) Cond->Prod Sulfonylation (-HCl) Byprod Byproduct: TEA·HCl Cond->Byprod

Caption: Nucleophilic sulfonylation pathway. The secondary amine attacks the sulfonyl center, displacing chloride.

Step-by-Step Synthesis Procedure

Step 1: Reactor Setup

  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, a nitrogen inlet, and a pressure-equalizing addition funnel.

  • Purge the system with nitrogen for 5 minutes to ensure an inert atmosphere (moisture can hydrolyze the sulfonyl chloride).

Step 2: Charge Reagents

  • Add 1-Methylpiperazine (10.0 g, 100 mmol, 1.0 equiv) to the flask.

  • Add Dichloromethane (DCM) (100 mL, 10 vol).

  • Add Triethylamine (TEA) (15.2 g, 21 mL, 150 mmol, 1.5 equiv).

  • Cool the mixture to 0°C using an ice/water bath. Stir for 10 minutes.

Step 3: Controlled Addition

  • Dissolve 3-Chloropropanesulfonyl chloride (19.5 g, 110 mmol, 1.1 equiv) in DCM (20 mL) in the addition funnel.

  • Critical Step: Add the sulfonyl chloride solution dropwise over 30–45 minutes .

    • Why: The reaction is exothermic. Rapid addition can cause localized overheating, leading to impurities or solvent boiling.

  • Maintain internal temperature < 5°C during addition.

Step 4: Reaction Incubation

  • Once addition is complete, remove the ice bath.

  • Allow the reaction to warm to Room Temperature (20–25°C).

  • Stir for 2–4 hours .

  • Process Check: Monitor by TLC (System: 5% MeOH in DCM). The starting material (1-methylpiperazine) stains with Ninhydrin; the product is UV active and Iodine active.

Self-Validating Workup (Acid-Base Extraction)

This workup leverages the basicity of the N-methyl nitrogen to purify the compound without chromatography.

Diagram 2: Purification Workflow (Acid-Base Extraction)

Workup Step1 Crude Reaction Mixture (DCM) Step2 Wash with Water (Remove TEA·HCl salts) Step1->Step2 Step3 Extract with 1M HCl Step2->Step3 Split1 Phase Separation Step3->Split1 OrgPhase1 Organic Phase (DCM) (Contains Neutral Impurities) Split1->OrgPhase1 Discard AqPhase1 Aqueous Phase (Acidic) (Contains Protonated Product) Split1->AqPhase1 Keep Step4 Basify Aqueous Phase (pH > 10 with NaOH/NaHCO3) AqPhase1->Step4 Step5 Extract into DCM (x3) Step4->Step5 Step6 Dry (MgSO4) & Concentrate Step5->Step6 Final Pure Product (Viscous Oil/Solid) Step6->Final

Caption: Acid-Base Extraction logic. The product's basic tertiary amine allows selective transfer to the aqueous phase, leaving neutral impurities behind.

Detailed Workup Protocol:

  • Quench: Add water (50 mL) to the reaction mixture. Stir vigorously for 5 minutes to dissolve precipitated TEA·HCl salts.[3]

  • Phase Cut: Separate the layers.

  • Acid Extraction (Purification Step): Extract the organic layer with 1M HCl (2 x 50 mL).

    • Mechanism:[2] The product (containing the N-methyl group) protonates and moves to the aqueous layer. Neutral impurities (unreacted sulfonyl chloride, non-basic byproducts) remain in the DCM.

  • Basification: Combine the acidic aqueous extracts. Cool to 0°C. Slowly add 20% NaOH or solid NaHCO3 until pH ~10–11.

    • Observation: The solution will become cloudy as the free base product oils out.

  • Final Extraction: Extract the aqueous mixture with fresh DCM (3 x 50 mL).

  • Drying: Dry the combined organic layers over Anhydrous Magnesium Sulfate (MgSO4). Filter.

  • Concentration: Remove solvent under reduced pressure (Rotovap) at 35°C.

Part 4: Process Analytical Technology (PAT) & QC

Expected Data:

  • Appearance: Pale yellow to colorless viscous oil. (May solidify upon standing in freezer).

  • 1H NMR (CDCl3, 400 MHz):

    • δ 3.65 (t, 2H, -CH2-Cl)

    • δ 3.30 (m, 4H, Piperazine N-CH2 adjacent to SO2)

    • δ 3.05 (m, 2H, -SO2-CH2-)

    • δ 2.45 (m, 4H, Piperazine N-CH2 adjacent to Me)

    • δ 2.30 (s, 3H, N-CH3)

    • δ 2.25 (m, 2H, -CH2-CH2-CH2-)

  • Mass Spectrometry (ESI+): Calculated [M+H]+ = 241.07. Expect peaks at 241/243 (3:1 ratio due to Chlorine isotope).

Self-Validation Checkpoint: If the NMR shows extra peaks in the aromatic region, the acid extraction was inefficient (TEA contamination). If the integration of the methyl group (2.30 ppm) is low, self-quaternization may have occurred.

Part 5: Troubleshooting & Safety

Common Pitfalls:

  • Dimerization/Polymerization: The product contains both a nucleophile (N-Me) and an electrophile (Cl-alkyl).

    • Risk: Intermolecular alkylation.

    • Mitigation: Store the product at -20°C. If long-term storage is needed, convert it to the HCl salt by treating the ethereal solution of the free base with HCl/Ether. The salt is stable.

  • Hydrolysis: 3-Chloropropanesulfonyl chloride hydrolyzes rapidly in water.

    • Mitigation: Ensure glassware is dry and reagents are anhydrous.

Safety Profile:

  • 3-Chloropropanesulfonyl chloride: Potent lachrymator. Handle only in a fume hood. Causes severe skin burns.[1][4][5]

  • 1-Methylpiperazine: Corrosive and flammable.

  • Waste Disposal: Aqueous layers from the extraction contain amine salts and should be treated as basic organic waste after neutralization.

Part 6: References

  • PubChem. Compound Summary: 3-Chloropropanesulfonyl chloride.[5] National Library of Medicine.[5] Retrieved from [Link]

  • PrepChem. General Procedures for Sulfonamide Synthesis. (Analogous protocols for piperazine sulfonylation). Retrieved from [Link]

Sources

Application Note: Solubilizing Tail Introduction via 1-((3-Chloropropyl)sulfonyl)-4-methylpiperazine

[1]

Executive Summary

1-((3-Chloropropyl)sulfonyl)-4-methylpiperazine is a bifunctional building block containing a reactive alkyl chloride and a stable sulfonamide-linked methylpiperazine tail.[1] Unlike simple alkyl halides, this reagent is designed for the late-stage functionalization of scaffolds (amines, phenols, amides) to append a polar, ionizable side chain. This modification is a proven strategy in drug discovery to lower logP, improve metabolic stability, and enhance bioavailability (e.g., similar motifs found in kinase inhibitors).

This guide details the preparation of the reagent, its stability profile, and a robust protocol for

Chemical Profile & Mechanism[1]

Molecule Specifications[1][2]
  • IUPAC Name: 1-[(3-chloropropyl)sulfonyl]-4-methylpiperazine[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 240.75 g/mol [1]

  • Functionality: Electrophilic Alkylating Agent (

    
    )
    
  • Key Moiety: N-methylpiperazine (Solubilizing group) linked via Sulfonamide (Stable linker).[1]

Mechanism of Action

The reaction proceeds via a classic bimolecular nucleophilic substitution (

1

Key Mechanistic Insight: The sulfonyl group at the

1

ReactionMechanismNucleophileTarget Nucleophile(R-NH2, R-OH, R-SH)TransitionTransition State[Nu...C...Cl]‡Nucleophile->Transition+ Base(Deprotonation)ReagentReagent:1-((3-Cl-propyl)sulfonyl)-4-Me-pipReagent->TransitionS_N2 AttackKICatalyst (KI)Finkelstein ReactionReagent->KICl -> I Exchange(In Situ Activation)ProductProduct:Functionalized ScaffoldTransition->Product- Cl⁻

Figure 1: Mechanistic pathway for the alkylation of nucleophiles using 1-((3-Chloropropyl)sulfonyl)-4-methylpiperazine. Note the role of Iodide (Finkelstein conditions) in accelerating the reaction.

Preparation of the Reagent

Note: While available from select custom synthesis vendors, this reagent is frequently prepared in-house due to the instability of the precursor sulfonyl chloride.

Synthesis Protocol

Precursor: 3-Chloropropanesulfonyl chloride (CAS: 1633-82-5) Reactant: N-Methylpiperazine (CAS: 109-01-3)[1]

  • Setup: Charge a round-bottom flask with 3-chloropropanesulfonyl chloride (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M). Cool to 0°C under

    
    .[1]
    
  • Addition: Add Triethylamine (1.2 equiv) followed by dropwise addition of N-methylpiperazine (1.0 equiv).

    • Critical: Control the exotherm.[1] The formation of the sulfonamide is rapid.[1]

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

  • Workup: Wash with water, then brine. Dry organic layer over

    
    .[1]
    
  • Purification: The product is often pure enough for use.[1] If necessary, purify via flash chromatography (DCM/MeOH).

    • Yield Target: >85%[1][2][3][4]

    • Appearance: Viscous oil or low-melting solid.[1]

Primary Application Protocol: Alkylation of Nucleophiles

This protocol is optimized for attaching the tail to amines (secondary/primary) or phenols .[1]

Materials & Reagents
ComponentRecommendationFunction
Solvent DMF (Anhydrous) or Acetonitrile (ACN)Polar aprotic solvents favor

.[1]
Base

(Standard) or

(Faster)
Scavenges HCl; Cesium effect aids solubility.[1]
Catalyst Potassium Iodide (KI)Essential.[1] Converts alkyl-Cl to alkyl-I (better leaving group).[1]
Temperature 60°C – 90°CRequired to overcome the steric/kinetic barrier of the propyl chain.[1]
Step-by-Step Methodology

Target Substrate: 1.0 mmol (Example: An indole, phenol, or aniline derivative)[1]

  • Activation:

    • In a sealed reaction vial, dissolve the Target Substrate (1.0 equiv) in anhydrous DMF (5 mL, 0.2 M).

    • Add

      
        (3.0 equiv).[1] If the substrate is a phenol, stir at RT for 15 mins to ensure deprotonation.
      
  • Reagent Addition:

    • Add 1-((3-Chloropropyl)sulfonyl)-4-methylpiperazine (1.2 – 1.5 equiv).[1]

    • Add Potassium Iodide (KI) (0.1 – 0.5 equiv).[1] Do not omit this step; alkyl chlorides are sluggish without iodide activation.[1]

  • Reaction:

    • Heat the mixture to 80°C (range 60-90°C).

    • Monitor via LC-MS.[1]

    • Timecourse: Typically 4–16 hours.[1]

    • Checkpoint: If conversion stalls at <50%, add an additional 0.5 equiv of reagent and raise temp to 90°C.

  • Workup:

    • Dilute with EtOAc (20 mL).[1]

    • Wash with Water (3 x 10 mL) to remove DMF and excess piperazine reagent.

    • Wash with Brine (1 x 10 mL).

    • Dry over

      
       and concentrate.
      
  • Purification:

    • The product contains a basic piperazine tail.[1][2] Purify using Reverse Phase Preparative HPLC (Acidic modifier: 0.1% Formic Acid) or Flash Chromatography on amine-functionalized silica (to prevent tailing) or using DCM/MeOH/NH3 systems.[1]

Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Reaction Chloride is too stable; Nucleophile is weak.Switch solvent to DMF; Increase KI to 1.0 equiv; Increase Temp to 100°C.
Elimination Product Base is too strong; Temp too high.The propyl chain can undergo E2 elimination to form the allyl sulfonamide. Switch base to

or lower temp to 60°C.
Reagent Hydrolysis Wet solvent.Use anhydrous DMF/ACN and store reagents under Argon.
Poor Solubility Product is very polar.[1]During extraction, the product may stay in the aqueous phase. Use n-Butanol/DCM (1:3) for extraction or go directly to Prep-HPLC.

Case Study: PROTAC Linker Synthesis

Based on methodologies adapted from recent patent literature (WO2024165050A1).

Objective: Attach the solubilizing tail to a pyridazine-based scaffold. Conditions:

  • Substrate: Pyridazine derivative (NH-heterocycle).[1]

  • Reagents: 1-((3-chloropropyl)sulfonyl)-4-methylpiperazine (3.0 equiv).[1]

  • System:

    
     (3.0 equiv), KI (0.1 equiv) in DMF.[1]
    
  • Process: Heated at 90°C for 1 hour.

  • Outcome: Complete conversion observed. The excess reagent (3.0 equiv) was necessary to drive the reaction to completion quickly (1 hr) vs overnight.

WorkflowStartStart: Substrate + DMFAddBaseAdd K2CO3 + KI(Stir 10 min)Start->AddBaseAddReagentAdd Reagent(1.5 - 3.0 equiv)AddBase->AddReagentHeatHeat to 90°C(1 - 4 Hours)AddReagent->HeatMonitorLC-MS CheckHeat->MonitorMonitor->HeatIncomplete(Add more reagent)WorkupExtraction (EtOAc/Water)or Direct Prep-HPLCMonitor->WorkupComplete

Figure 2: Optimized experimental workflow for high-throughput synthesis.

Safety & Handling

  • Toxicity: Alkylating agents are potential genotoxins.[1] Handle in a fume hood.

  • Skin Contact: The reagent is a sulfonamide and an alkyl chloride; it may cause sensitization.[1] Double-gloving (Nitrile) is recommended.[1]

  • Quenching: Quench excess alkylating agent in the reaction waste with a solution of dilute ammonia or thiols (e.g., cysteine) before disposal to neutralize the electrophilic chloride.[1]

References

  • Patent Protocol (PROTAC Synthesis)

    • Title: Proteolysis-targeting chimera (PROTAC) compounds and uses thereof.[1][5]

    • Source: WO2024165050A1 (Example 1, Step 2).[1]

    • URL
  • Reagent Properties (PubChem)

    • Title: 1-(3-Chloropropyl)
    • Source: PubChem CID 66906.[1]

    • URL:[Link][1]

  • General Alkylation Methodology

    • Context: Finkelstein reaction conditions for alkyl chlorides.[1]

    • Source:Organic Chemistry Portal - Nucleophilic Substitution.
    • URL:[Link][1]

Application Notes and Protocols for the Preparation of Piperazine Sulfonamide Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anticancer, antihistamine, and antipsychotic agents.[1][2][3] When functionalized with a sulfonamide moiety, the resulting piperazine sulfonamide intermediates become versatile building blocks for developing novel therapeutic agents.[4] The sulfonamide group itself is a critical pharmacophore, known for its antibacterial, anti-inflammatory, and antiviral properties.[1][4] The combination of these two moieties in a single scaffold has led to the discovery of potent inhibitors for various biological targets, such as HIV-1 protease, Dipeptidyl peptidase-IV (DPP-IV), and BACE1.[2][5][6][7]

This guide provides a comprehensive overview of the key synthetic strategies for preparing piperazine sulfonamide intermediates. It is designed for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols, insights into the rationale behind experimental choices, and methods for characterization and purification.

Core Synthetic Strategies: The Chemistry of N-Sulfonylation

The most direct and widely employed method for synthesizing piperazine sulfonamide intermediates is the nucleophilic substitution reaction between a piperazine derivative and a sulfonyl chloride. The lone pair of electrons on a piperazine nitrogen atom acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group.[5]

A primary challenge in this synthesis is controlling the degree of substitution. Piperazine possesses two secondary amine nitrogens, and reactions with sulfonyl chlorides can lead to a mixture of the desired N-monosulfonylated product, the N,N'-disulfonylated byproduct, and unreacted starting material.[8][9] The choice of reaction conditions—including the stoichiometry of reactants, the base, the solvent, and the temperature—is critical for steering the reaction towards the desired product.

Key Synthetic Approaches:
  • Direct Di-Sulfonylation of Unsubstituted Piperazine: When the target is a symmetrical N,N'-disubstituted piperazine, an excess of the sulfonyl chloride (typically >2 equivalents) is used to drive the reaction to completion.

  • Direct Mono-Sulfonylation of Unsubstituted Piperazine: Achieving selective mono-substitution is more challenging. Strategies include:

    • Stoichiometric Control: Using a 1:1 molar ratio of piperazine to sulfonyl chloride. This often results in a mixture of products requiring careful purification.

    • Use of a Large Excess of Piperazine: This favors mono-substitution by increasing the statistical probability of the sulfonyl chloride reacting with an unsubstituted piperazine molecule.

    • Protonation Strategy: Reacting the piperazin-1-ium cation (mono-protonated piperazine) with the electrophile. The positive charge on one nitrogen deactivates it, preventing the second substitution.[8][9][10]

  • Sulfonylation of N-Substituted Piperazines: If the piperazine starting material already bears a substituent on one of the nitrogen atoms (e.g., an alkyl or aryl group), the reaction proceeds regioselectively to yield the N-alkyl/aryl-N'-sulfonylpiperazine. This is a common strategy in drug development.[1][11][12]

Visualization of Synthetic Workflows

Below are diagrams illustrating the primary synthetic pathways for preparing piperazine sulfonamide intermediates.

G cluster_0 Synthesis of N-Substituted-N'-Sulfonylpiperazines A N-Substituted Piperazine C Reaction Vessel (Base, Solvent) A->C B Sulfonyl Chloride (R'-SO2Cl) B->C D N-Substituted-N'-Sulfonylpiperazine C->D Nucleophilic Substitution

Caption: General workflow for synthesizing mono-sulfonylated piperazines from N-substituted precursors.

G cluster_1 Synthesis of N,N'-Disulfonylpiperazines E Piperazine G Reaction Vessel (Base, Solvent) E->G F Sulfonyl Chloride (R-SO2Cl) (≥2 equivalents) F->G H N,N'-Disulfonylpiperazine G->H Di-substitution

Caption: General workflow for the synthesis of symmetrically di-sulfonylated piperazines.

Experimental Protocols

The following protocols are generalized methods derived from established literature procedures. Researchers should adapt these protocols based on the specific reactivity and solubility of their substrates.

Protocol 1: General Synthesis of N-Aryl/Alkyl-N'-Sulfonylpiperazines

This protocol describes a common method for the sulfonylation of an already N-substituted piperazine, a frequent step in the synthesis of bioactive molecules.[11][12]

Materials and Reagents:

  • N-substituted piperazine (e.g., 1-benzhydryl-piperazine) (1.0 eq)

  • Aryl or alkyl sulfonyl chloride (e.g., 4-tert-butyl-benzenesulfonyl chloride) (1.0 - 1.1 eq)

  • Triethylamine (TEA) (1.2 - 1.5 eq) or another suitable base

  • Anhydrous Dichloromethane (DCM)

  • Dilute Hydrochloric Acid (HCl) solution (e.g., 1N)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve the N-substituted piperazine (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0-5 °C using an ice bath.

  • Addition of Base: Add triethylamine (1.2 eq) to the cooled solution. TEA acts as an acid scavenger to neutralize the HCl byproduct generated during the reaction.[5]

  • Addition of Sulfonyl Chloride: Add the sulfonyl chloride (1.0 eq), either as a solid in portions or as a solution in a small amount of anhydrous DCM, dropwise to the stirred reaction mixture. Maintain the temperature at 0-5 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 3-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: a. Quench the reaction by adding water or a dilute HCl solution. b. Transfer the mixture to a separatory funnel and separate the organic layer. c. Wash the organic layer sequentially with dilute HCl solution, saturated NaHCO₃ solution, and finally with brine.[12] d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield the pure N-substituted-N'-sulfonylpiperazine.[1]

Protocol 2: Synthesis of 1,4-Bis(phenylsulfonyl)piperazine

This protocol details the di-substitution of piperazine to form a symmetrical product. Two common variations are provided.[5]

Method A: Using Triethylamine in Dichloromethane [5]

  • Dissolve the desired sulfonyl chloride (2.0 eq) in DCM in an ice bath.

  • Add piperazine (1.0 eq) to the solution.

  • Add triethylamine (2.0 eq).

  • Stir the reaction mixture at room temperature for 48 hours.

  • Extract the mixture with a dilute HCl solution (pH ~3).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product by recrystallization or column chromatography.

Method B: Using Sodium Hydroxide in Acetone/Water [5]

  • Dissolve piperazine (1.0 eq) in acetone.

  • Slowly add the substituted phenylsulfonyl chloride (2.2 eq) while cooling the mixture.

  • Add a solution of sodium hydroxide (2.2 eq) in water. This results in an exothermic reaction and immediate precipitate formation.

  • Filter the precipitate, wash thoroughly with water, and dry.

  • Recrystallize from a suitable solvent if further purification is needed. This method is often high-yielding and avoids chlorinated solvents.[5]

Protocol 3: Purification and Characterization

Purification:

  • Column Chromatography: This is the most common method for purifying piperazine sulfonamides, especially when dealing with mixtures of mono- and di-substituted products. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is typically effective.[1]

  • Recrystallization: For solid products, recrystallization from solvents like ethanol, methanol, or isopropanol can be highly effective for achieving high purity.[13]

  • Acid-Base Extraction: The basic nature of the piperazine nitrogen can be exploited. Unreacted piperazine starting materials can be removed by washing the organic solution with dilute acid.

  • Salt Formation: In some cases, purification can be achieved by forming a salt (e.g., hydrochloride or diacetate) of the desired product, which can then be isolated by precipitation.[13][14]

Characterization: The identity and purity of the synthesized intermediates must be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.[15][16][17]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.[15]

  • Infrared (IR) Spectroscopy: Useful for identifying the characteristic S=O stretching vibrations of the sulfonamide group.

Data Presentation

Table 1: Representative Reaction Conditions for N-Sulfonylation of Piperazines
Piperazine DerivativeSulfonyl ChlorideBaseSolventTemp.TimeYield (%)Reference
1-Benzhydryl-piperazine4-tert-Butyl-benzenesulfonyl chlorideTEADCM0°C to RT-90[11]
TrimetazidineMethylsulfonyl chlorideTEADCMRT30 min93[12]
Piperazine2-Chlorophenylsulfonyl chlorideNaOHAcetone/H₂O--High[5]
Homopiperazine DerivativeAryl sulfonyl chlorideTEADCM---[1]
Table 2: Typical Spectroscopic Data for a Piperazine Sulfonamide Intermediate

The following data is for 1-(Phenylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine .[12]

AnalysisData
¹H NMR (400 MHz, DMSO-d₆) δ 7.78–7.70 (m, 3H), 7.70–7.61 (m, 2H), 6.89 (d, J = 8.5 Hz, 1H), 6.72 (d, J = 8.6 Hz, 1H), 3.75 (s, 3H), 3.71 (d, J = 3.4 Hz, 6H), 3.34 (s, 2H), 2.88 (s, 4H), 2.43 (s, 4H).
¹³C NMR (101 MHz, DMSO-d₆) δ 153.02, 152.40, 142.23, 135.31, 133.72, 129.86, 128.05, 128.00, 125.08, 123.52, 108.03, 61.34, 60.73, 56.22, 55.66, 51.87, 46.46.

Note: Chemical shifts (δ) are reported in parts per million (ppm). Actual values may vary depending on the solvent and instrument.[15]

Troubleshooting and Safety Considerations

  • Low Yield: May be caused by incomplete reaction, steric hindrance from bulky substituents, or loss of product during workup and purification. Consider increasing reaction time, using a more reactive sulfonylating agent, or optimizing purification protocols.

  • Mixture of Products: The formation of both mono- and di-sulfonylated products is common when starting with unsubstituted piperazine. Careful column chromatography is typically required for separation. Alternatively, employ a mono-protection strategy or use the protonated piperazine method for improved selectivity.[8][9]

  • Safety:

    • Sulfonyl chlorides are reactive and can be corrosive and moisture-sensitive. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • Reactions with bases like triethylamine can be exothermic. Ensure proper cooling, especially during large-scale reactions.

    • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be conducted in a well-ventilated fume hood.

References

  • Bhatt A, Kant R, Singh RK (2016) Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Med chem (Los Angeles) 6: 257-263.
  • Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide deriv
  • Abu Khalaf, R., Alwarafi, E., & Sabbah, D. (2020). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Acta Pharmaceutica, 71(4), 631-643.
  • Cerreto, M., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC.
  • Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors.
  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. (2024).
  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. (2024).
  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. PMC. (2023).
  • Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation.
  • Piperazine sulfonamide BACE1 inhibitors: Design, synthesis, and in vivo characteriz
  • Spectroscopic Analysis of Piperazine Compounds: Applic
  • Pazdera, P. (2015).
  • Technical Support Center: Purification of Piperazine-Containing Compounds. Benchchem.
  • Synthesis of 6-(4-substituted phenyl sulfonyl piperazine)-9-cyclopentyl purine analogs. PMC. (2023).
  • Purification of piperazine.
  • Recovery and purification of piperazine.
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC.
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
  • Direct N1-monosubstitution of piperazine.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. (2020).

Sources

Application Note: Strategic Installation of Sulfonyl Piperazine Moieties on Heteroaryl Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a high-level technical guide for medicinal chemists and process development scientists. It addresses the synthetic challenge of installing sulfonyl piperazine pharmacophores onto heteroaryl scaffolds —a critical structural motif in GPCR ligands (e.g., 5-HT antagonists), kinase inhibitors, and antivirals.

Abstract

The sulfonyl piperazine moiety acts as a versatile linker and pharmacophore, offering modulation of lipophilicity (


), metabolic stability, and hydrogen-bonding vectors. This guide details the two primary synthetic architectures for attaching this moiety to heteroaryl scaffolds: Nucleophilic Aromatic Substitution (

)
for electron-deficient cores and Buchwald-Hartwig Amination for unactivated or electron-rich systems. We provide optimized protocols, decision trees for method selection, and troubleshooting frameworks to minimize common side reactions such as bis-arylation and catalyst poisoning.

Strategic Synthetic Planning

The "attachment" of a sulfonyl piperazine moiety generally follows one of two retrosynthetic logic paths. The choice depends heavily on the electronic nature of the heteroaryl scaffold and the commercial availability of reagents.

The Decision Matrix
  • Path A (Convergent): Coupling a pre-formed

    
    -sulfonyl piperazine to a heteroaryl halide.
    
    • Pros: Convergent; avoids handling free piperazine (reducing bis-coupling risks).

    • Cons: The sulfonamide group decreases the nucleophilicity of the piperazine

      
      , potentially requiring more forcing conditions for 
      
      
      
      or specialized ligands for Pd-catalysis.
  • Path B (Sequential): Coupling a mono-protected (or free) piperazine to the heteroaryl, followed by sulfonylation.

    • Pros: The secondary amine is highly nucleophilic; reaction rates are faster.

    • Cons: Requires orthogonal protection (e.g., Boc) if the heteroaryl has other sensitive sites; risk of bis-arylation if stoichiometry is not controlled.

Synthetic Strategy Visualization

The following diagram illustrates the decision logic for selecting the optimal synthetic route based on scaffold electronics.

SyntheticStrategy Start Target: Heteroaryl-Piperazine-SO2-R ScaffoldAnalysis Analyze Heteroaryl Scaffold (Electronics & Leaving Group) Start->ScaffoldAnalysis ElectronPoor Electron-Deficient (e.g., Pyridine, Pyrimidine, Nitro-arene) ScaffoldAnalysis->ElectronPoor Halogen at activated position ElectronRich Electron-Rich / Neutral (e.g., Indole, Thiophene, Anisole) ScaffoldAnalysis->ElectronRich Unactivated Halogen MethodSNAr Method A: SnAr (Nucleophilic Aromatic Substitution) ElectronPoor->MethodSNAr MethodPd Method B: Buchwald-Hartwig (Pd-Catalyzed C-N Coupling) ElectronRich->MethodPd ConditionSNAr Conditions: Base: DIPEA/K2CO3 Solvent: DMSO/NMP Temp: 80-120°C MethodSNAr->ConditionSNAr ConditionPd Conditions: Cat: Pd(OAc)2 / Pd2(dba)3 Ligand: RuPhos / BrettPhos Base: NaOtBu / Cs2CO3 MethodPd->ConditionPd

Figure 1: Decision tree for selecting between


 and Buchwald-Hartwig coupling based on heteroaryl electronics.

Detailed Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution ( )

Applicability: 2- or 4-halopyridines, pyrimidines, pyrazines, and nitro-benzenes. Mechanism: Addition-Elimination via a Meisenheimer complex.

Materials:

  • Heteroaryl Chloride/Fluoride (1.0 equiv)

  • 
    -Sulfonyl Piperazine (or 
    
    
    
    -Boc Piperazine) (1.2 equiv)
  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: DMSO (anhydrous) or NMP.

Step-by-Step Methodology:

  • Preparation: In a reaction vial equipped with a magnetic stir bar, dissolve the Heteroaryl Halide (1.0 mmol) in DMSO (3.0 mL, 0.33 M).

    • Note: DMSO is preferred over DMF for higher reaction rates due to better stabilization of the charged intermediate.

  • Addition: Add the Piperazine derivative (1.2 mmol) followed by DIPEA (2.5 mmol).

  • Reaction: Seal the vial and heat to 90°C (range 80–120°C depending on substrate reactivity). Monitor by LC-MS.[1]

    • Checkpoint: If no product forms after 2 hours, increase temperature to 120°C. If still unreactive, switch to Protocol B.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL) to remove DMSO.

  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography (Hexanes/EtOAc or DCM/MeOH).
    

Critical Insight: Heteroaryl Fluorides react significantly faster than chlorides in


 due to the high electronegativity of fluorine stabilizing the transition state, despite fluorine being a poorer leaving group in 

/

reactions.
Protocol B: Pd-Catalyzed Buchwald-Hartwig Amination

Applicability: Unactivated aryl halides, electron-rich heterocycles, or when


 fails.
Mechanism:  Pd(0)/Pd(II) catalytic cycle (Oxidative Addition 

Amine Binding

Deprotonation

Reductive Elimination).[2]

Materials:

  • Heteroaryl Halide (Br/Cl/I) (1.0 equiv)[3]

  • Piperazine derivative (1.2 equiv)

  • Catalyst: Pd-RuPhos G4 Precatalyst (1-3 mol%) OR

    
     (2 mol%) + RuPhos (4-8 mol%).
    
    • Why RuPhos? RuPhos is a bulky, electron-rich dialkylbiaryl phosphine specifically optimized for secondary amines (like piperazine) and minimizes

      
      -hydride elimination.
      
  • Base: Sodium tert-butoxide (

    
    ) (1.5 equiv) or 
    
    
    
    (2.0 equiv) for base-sensitive substrates.
  • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a reaction vial and cool under Argon/Nitrogen.

  • Charging: Add Heteroaryl Halide (1.0 mmol), Piperazine (1.2 mmol), and Base (

    
    , 1.5 mmol).
    
  • Catalyst Addition: Add Pd-RuPhos G4 (0.02 mmol).

    • Pro-Tip: If using

      
       + Ligand, pre-mix them in a small volume of solvent for 5 mins at elevated temperature (60°C) to activate the active 
      
      
      
      species before adding to the main reaction.
  • Solvent: Add degassed Toluene (4.0 mL, 0.25 M).

  • Reaction: Heat to 100°C for 4–16 hours.

  • Workup: Filter through a pad of Celite (eluting with EtOAc) to remove palladium black and inorganic salts. Concentrate and purify.

Protocol C: Sulfonylation of Attached Piperazines

Applicability: Converting a Heteroaryl-Piperazine (secondary amine) to the final Sulfonyl Piperazine.

Materials:

  • Heteroaryl-Piperazine (1.0 equiv)

  • Sulfonyl Chloride (

    
    ) (1.1 equiv)
    
  • Base: Triethylamine (

    
    ) or Pyridine (2.0 equiv)
    
  • Solvent: DCM (Dichloromethane) or THF.

Step-by-Step Methodology:

  • Dissolution: Dissolve the secondary amine in DCM at 0°C.

  • Addition: Add

    
     followed by the slow, dropwise addition of Sulfonyl Chloride.
    
    • Exotherm Warning: Sulfonylation is exothermic. Maintain 0°C to prevent bis-sulfonylation or side reactions.

  • Completion: Allow to warm to room temperature. Reaction is usually complete within 1 hour.

  • Quench: Add saturated

    
     solution.
    
  • Isolation: Extract with DCM. The product is often pure enough to proceed without chromatography; otherwise, recrystallize or use a short silica plug.

Troubleshooting & Optimization ("The Lab Notebook")

IssueProbable CauseCorrective Action
Low Conversion (

)
Scaffold not electron-deficient enough.Switch to Protocol B (Buchwald). Alternatively, use a stronger base (NaH) or higher boiling solvent (NMP at 140°C).
Bis-Arylation Piperazine is a diamine; both nitrogens reacted.Use 1-Boc-piperazine (mono-protected) instead of free piperazine. Deprotect with TFA/DCM later.
Catalyst Poisoning (Pd) Heteroaryl contains coordinating atoms (S, N) acting as "ligands."Increase catalyst loading to 5 mol%. Switch to BrettPhos or XPhos which are bulkier and resist displacement by the substrate.
Protodehalogenation

-hydride elimination or solvent reduction.
Ensure solvent is strictly anhydrous. Switch base from

to

or

.
Regioselectivity Multiple halides on scaffold (e.g., 2,4-dichloropyridine).

:
Nucleophile attacks the most electron-deficient position (C4 > C2 > C3). Pd: Oxidative addition occurs at the weaker bond (I > Br > Cl) or the most electron-deficient C-Cl bond.

Visualizing the Buchwald-Hartwig Workflow

The following diagram outlines the catalytic cycle and critical control points for Protocol B.

BuchwaldCycle cluster_tips Optimization Tips PreCat Pd Precatalyst (Pd-RuPhos G4) ActiveCat Active Species L-Pd(0) PreCat->ActiveCat Activation (Base) OxAdd Oxidative Addition (Ar-Pd-X) ActiveCat->OxAdd + Ar-X AmineBind Amine Coordination (Ar-Pd-NRH) OxAdd->AmineBind + Piperazine RedElim Reductive Elimination (Product Release) AmineBind->RedElim Base (-HX) RedElim->ActiveCat Regenerate Pd(0) Tip1 Use RuPhos for secondary amines Tip2 Strict O2-free conditions required

Figure 2: Simplified catalytic cycle for Pd-catalyzed amination highlighting the regeneration of the active L-Pd(0) species.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. [Link]

  • Blakemore, D. C., et al. (2018). Organic Synthesis - A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry, 61(11), 4517–4532. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Knowles, J. P., & Buchwald, S. L. (2023). Ligand Selection in Palladium-Catalyzed Cross-Coupling Reactions. Nature Reviews Methods Primers. [Link]

Sources

Application Notes & Protocols: A Guide to Key Reagents for the Synthesis of Sulfonyl-Based Medicinal Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indispensable Role of the Sulfonyl Group in Modern Medicine

The sulfonyl group [R-S(O)₂-R'] is a cornerstone of medicinal chemistry, embedded within the structures of a vast array of FDA-approved drugs.[1] Its remarkable versatility stems from its ability to act as a strong hydrogen bond acceptor, a stable and non-metabolizable linker, and a modulator of physicochemical properties.[2] This has led to the widespread use of sulfonyl-containing scaffolds, most notably sulfonamides, sulfones, and sulfonates, in therapeutic agents ranging from antibacterial "sulfa drugs" to diuretics, anti-inflammatory agents, and anticancer therapies.[3][4][5]

The effective synthesis of these vital compounds hinges on the judicious selection of sulfonylating reagents and methodologies. Traditional approaches have been refined and novel catalytic systems have emerged, offering milder conditions, broader substrate scopes, and greater efficiency.[6][7] This guide provides researchers, scientists, and drug development professionals with an in-depth overview of key reagent classes for installing the sulfonyl moiety, complete with field-proven insights, detailed protocols, and comparative data to inform experimental design.

Logical Framework for Sulfonylating Reagents

The synthesis of sulfonyl-based compounds can be approached from several key starting points. This diagram illustrates the central role of various reagent classes in accessing the primary sulfonyl-containing functional groups used in medicinal chemistry.

G RSO2Cl Sulfonyl Chlorides Sulfonamide Sulfonamides [R-S(O)₂-NR'R''] RSO2Cl->Sulfonamide + Amine Sulfone Sulfones [R-S(O)₂-R'] RSO2Cl->Sulfone Friedel-Crafts Sulfonate Sulfonate Esters [R-S(O)₂-OR'] RSO2Cl->Sulfonate + Alcohol RSO2F Sulfonyl Fluorides RSO2F->Sulfonamide SuFEx + Amine RSO2F->Sulfonate SuFEx + Alcohol SO2_Surrogate SO₂ Surrogates (e.g., DABSO) SO2_Surrogate->Sulfonamide + R-X, Amine (Catalytic) SO2_Surrogate->Sulfone + R-X, R'-Y (Catalytic) Sulfinates Sulfinates / Thiosulfonates Sulfinates->Sulfonamide + Amine, NBS Sulfinates->Sulfone + Electrophile

Caption: Workflow of major synthetic routes from key reagents to sulfonyl compounds.

Sulfonyl Chlorides: The Classical Workhorse

Sulfonyl chlorides (R-SO₂Cl) are highly reactive electrophiles and remain one of the most fundamental reagents for creating sulfonyl-containing molecules.[8][9] Their utility is rooted in the powerful electron-withdrawing effect of the sulfonyl group and the excellent leaving group ability of the chloride anion, making the sulfur atom highly susceptible to nucleophilic attack.[8]

Synthesis of Sulfonamides

The reaction between a sulfonyl chloride and a primary or secondary amine is the most conventional route to sulfonamides.[1][8] This robust transformation is central to the synthesis of countless pharmaceutical agents.[10][11]

  • Mechanistic Insight: The reaction is a nucleophilic acyl-type substitution where the amine's lone pair attacks the electrophilic sulfur center. A base, such as pyridine or triethylamine, is essential to neutralize the hydrochloric acid (HCl) byproduct, preventing protonation of the starting amine and driving the reaction to completion.[4][11]

Synthesis of Sulfonate Esters

Reacting sulfonyl chlorides with alcohols or phenols in the presence of a base yields sulfonate esters. These are not only found in some active molecules but are also invaluable synthetic intermediates, as the sulfonate moiety is an excellent leaving group for subsequent substitution or elimination reactions.[8][12][13]

Sulfonyl Fluorides: Reagents for Stability and Covalent Targeting

Sulfonyl fluorides (R-SO₂F) have emerged as privileged reagents, particularly at the interface of chemistry and biology.[14] Compared to their chloride counterparts, they exhibit significantly greater stability, especially towards hydrolysis, while retaining sufficient reactivity for specific applications.[15][16]

  • Causality Behind Application: This unique stability/reactivity profile makes them ideal "warheads" for covalent inhibitors in drug discovery.[14][15] They can form stable covalent bonds with nucleophilic residues on proteins, including not only the canonical serine but also threonine, lysine, tyrosine, and histidine, depending on the local protein environment.[14][17][18]

Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

The reaction of sulfonyl fluorides with nucleophiles has been designated a next-generation "click chemistry" reaction by K. Barry Sharpless.[16][17] SuFEx is characterized by its high efficiency, specificity, and compatibility with aqueous environments.[16] This has made it a powerful tool for bioconjugation, materials science, and the rapid synthesis of compound libraries.[17]

SuFEx_Mechanism Reactants R-SO₂-F (Sulfonyl Fluoride) + Nu-H (Nucleophile) TS Transition State [R-SO₂(F)(Nu-H)]⁻ Reactants->TS Nucleophilic Attack Products R-SO₂-Nu (Sulfonylated Product) + H-F TS->Products Fluoride Displacement Catalyst Base or Catalyst Catalyst->Reactants Catalyst->TS

Caption: Conceptual diagram of the SuFEx (Sulfur(VI) Fluoride Exchange) reaction.

SO₂ Surrogates and Catalytic Methods: A Modern Approach

Modern synthetic chemistry increasingly favors catalytic methods that construct complex molecules from simple precursors in a single step. The use of sulfur dioxide (SO₂) surrogates, such as 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) (DABSO), has revolutionized the synthesis of sulfonyl compounds by avoiding the handling of toxic, gaseous SO₂.[7][19]

  • Mechanistic Advantage: These methods typically involve a three-component reaction, often catalyzed by a transition metal like palladium or copper.[7][20] An arylating reagent (e.g., aryl halide, boronic acid), the SO₂ surrogate, and a nucleophile (e.g., amine, organometallic reagent) are combined to generate the desired sulfonamide or sulfone.[1][7] This approach offers exceptional scope and functional group tolerance.[21]

Data Presentation: Comparison of Catalytic Sulfonylation Methods
Catalytic MethodTypical Catalyst / ReagentSubstrate ScopeTypical Reaction ConditionsRepresentative YieldKey Advantage
Palladium-Catalyzed Aminosulfonylation Pd(OAc)₂, Ligand, BaseAnilines, Aryl Halides100-120 °C, 12-24 h70-95%Broad scope for N-arylsulfonamides.[6]
Copper-Catalyzed C-H Sulfonylation CuI or Cu(OAc)₂, LigandArenes, Heterocycles120 °C, 24 h60-90%Direct functionalization of C-H bonds.[6]
Photoredox-Catalyzed Sulfonylation Ir or Ru photocatalyst, Blue LEDAlkenes, Alkynes, AnilinesRoom Temp, 12-24 h75-98%Extremely mild, radical-based mechanism.[6][22][23]

Experimental Protocols

Protocol 1: Classical Synthesis of N-Aryl-2,4-dichlorobenzenesulfonamide

This protocol details the robust and widely applicable synthesis of a sulfonamide from a sulfonyl chloride and an amine.[11]

  • Principle: This is a nucleophilic substitution reaction where the amine attacks the electrophilic sulfur of the sulfonyl chloride. Pyridine acts as both a base to neutralize the HCl byproduct and as a nucleophilic catalyst.[11]

  • Materials:

    • 2,4-Dichlorobenzenesulfonyl chloride (1.0 eq)

    • Substituted Aniline (1.1 eq)

    • Pyridine (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • Magnetic stirrer, round-bottom flask, ice bath

  • Procedure:

    • Dissolve the substituted aniline (1.1 eq) in anhydrous DCM in a round-bottom flask.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add pyridine (1.5 eq) to the stirred solution.

    • Dissolve 2,4-Dichlorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 20 minutes.

    • Allow the reaction to warm to room temperature and stir for 8-16 hours. Monitor progress by Thin Layer Chromatography (TLC).

    • Workup: Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., Ethyl Acetate/Hexanes) or by recrystallization to yield the pure sulfonamide.

  • Scientist's Note: The dropwise addition of the sulfonyl chloride at 0 °C is critical to control the exothermicity of the reaction and minimize side product formation.

Protocol 2: Photoredox-Catalyzed Sulfonylation of an Alkene

This protocol describes a modern, mild method for forming a C-S bond using visible light, suitable for synthesizing sulfones from alkenes.[6][22]

  • Principle: A photocatalyst, excited by visible light, initiates a single-electron transfer (SET) process, generating a sulfonyl radical from a suitable precursor (e.g., sulfonyl chloride or a sulfone-substituted tetrazole).[22][24] This radical then adds across the alkene to form the sulfone product.

  • Materials:

    • Arylsulfonyl Chloride (1.0 eq) or Sulfonyl Radical Precursor

    • Alkene (1.5 eq)

    • fac-Ir(ppy)₃ (1-2 mol%) or Ru(bpy)₃Cl₂

    • Diisopropylethylamine (DIPEA) (2.0 eq)

    • Anhydrous, degassed Acetonitrile (MeCN)

    • Blue LED light source (450 nm), magnetic stirrer, reaction vial

  • Procedure:

    • In a reaction vial, combine the arylsulfonyl chloride (1.0 eq), alkene (1.5 eq), and photocatalyst (e.g., fac-Ir(ppy)₃, 0.02 eq).

    • Seal the vial with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add degassed MeCN and DIPEA (2.0 eq) via syringe.

    • Place the sealed vial approximately 5-10 cm from a blue LED light source, ensuring continuous stirring.

    • Irradiate the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

    • Workup: Once the reaction is complete, remove the solvent under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired sulfone.

  • Scientist's Note: Degassing the solvent is paramount to remove oxygen, which can quench the excited state of the photocatalyst and inhibit the reaction.

Protocol 3: Covalent Labeling of a Serine Protease with a Sulfonyl Fluoride Probe

This protocol outlines a typical biochemical experiment to assess the inhibitory activity of a sulfonyl fluoride against a model enzyme.[15]

  • Principle: The highly reactive serine residue in the active site of the protease acts as a nucleophile, attacking the electrophilic sulfur of the sulfonyl fluoride. This forms an irreversible, covalent sulfonyl-enzyme adduct, inactivating the enzyme.[15]

  • Materials:

    • Sulfonyl Fluoride Probe (e.g., 2-phenoxyethane-1-sulfonyl fluoride)

    • Serine Protease (e.g., bovine α-chymotrypsin)

    • Chromogenic Substrate (e.g., Suc-AAPF-pNA)

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0

    • DMSO, 96-well microplate, microplate reader

  • Procedure:

    • Reagent Preparation: Prepare a 1 mg/mL stock of chymotrypsin in 1 mM HCl. Prepare a 10 mM stock of the sulfonyl fluoride probe in DMSO. Prepare a 20 mM stock of the substrate in DMSO.

    • Inhibition Assay: In a 96-well plate, add 2 µL of the sulfonyl fluoride probe at various concentrations (serially diluted in DMSO). Use 2 µL of DMSO for the control wells.

    • Add 178 µL of assay buffer to each well.

    • Add 10 µL of a diluted chymotrypsin solution (e.g., 0.05 mg/mL in assay buffer) to each well to initiate the inhibition reaction. Incubate for 30 minutes at room temperature.

    • Activity Measurement: Add 10 µL of the substrate solution to each well to start the colorimetric reaction.

    • Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.

    • Analysis: Calculate the reaction rate (V) for each concentration. Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

  • Scientist's Note: The pre-incubation step (Step 4) is crucial for covalent inhibitors as it allows time for the irreversible reaction with the enzyme to occur before the substrate is introduced.

References

  • Chen, W., Dong, J., Li, J., Wang, Y., & Su, W. (2020). Recent developments of synthesis and biological activity of sultone scaffolds in medicinal chemistry. Bioorganic & Medicinal Chemistry, 28(1), 115189.
  • Li, Z., et al. (2023). Transition-metal-catalyzed regiodivergent sulfonylation of aziridines for the synthesis of β-amino sulfones. Organic Chemistry Frontiers.
  • BenchChem Technical Support Team. (2025).
  • Various Authors. (2019). Transition‐metal‐catalyzed sulfinations.
  • Mondal, P., & Ghorai, P. (2020). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Current Organic Synthesis, 17(5), 351-365.
  • Schober, L., & Schmalz, H. G. (2016). Recent Advances in the Synthesis of Sulfones. Synthesis, 48(15), 2359-2374.
  • Chen, Y., et al. (2021). Recent Advances in the Catalytic Synthesis of Arylsulfonyl Compounds.
  • Various Authors. (2025). Synthetic relevance and mechanistic insights of sulfonylation reactions using sulfonylhydrazides. Taylor & Francis Online.
  • Parker, C. G., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. MedChemComm, 6(4), 515-521.
  • Zhang, L., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry.
  • BenchChem Technical Support Team. (2025).
  • Tsegaye, M. M., & Dori, G. U. (2022). Review Article: Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities.
  • Wang, L., et al. (2018). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 18(23), 1959-1975.
  • BenchChem Technical Support Team. (2025). An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry. BenchChem.
  • Sigma-Aldrich. (N.D.). Sulfonyl Chlorides and Sulfonamides. Sigma-Aldrich.
  • Enamine. (2025). Sulfonyl Fluorides. EnamineStore.
  • Sigma-Aldrich. (N.D.). SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Sigma-Aldrich.
  • Ali, I., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Journal of Molecular Structure.
  • Roy, A. B., & Brown, L. E. (2020). Photoredox Generation of Sulfonyl Radicals and Coupling with Electron Deficient Olefins. Organic Letters, 22(14), 5485-5489.
  • Kim, S., & Kim, H. Y. (2017). Synthesis of Sulfones and Sulfonamides via Sulfinate Anions: Revisiting the Utility of Thiosulfonates. The Journal of Organic Chemistry, 82(3), 1733-1742.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. BenchChem.
  • Zhang, X., et al. (2022). Generation of sulfonylureas under photoredox catalysis and their biological evaluations.
  • Britton, J., et al. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 7(10), 2235-2242.
  • Yoshida, Y., et al. (1999). A Practical and Efficient Method for the Sulfonylation of Alcohols. Synthesis, 1999(10), 1633-1636.
  • Various Authors. (2024).
  • Various Authors. (2024). Sulfonamide derivatives: Synthesis and applications.
  • Tsegaye, M. M., & Dori, G. U. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PMC.
  • Various Authors. (2025). Visible Light Photoredox Activation of Sulfonyl Chlorides: Applications in Organic Synthesis.
  • Májek, M., Neumeier, M., & von Wangelin, A. J. (2017).
  • Liu, Y., et al. (2024).
  • Miller, A. K., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9596-9600.
  • Miller, S. J., & Copeland, G. T. (2004). Enantioselective Sulfonylation Reactions Mediated by a Tetrapeptide Catalyst. Journal of the American Chemical Society, 126(42), 13608-13609.
  • Schober, L., & Schmalz, H. G. (2016). Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones. Chemistry – A European Journal, 22(34), 11838-11851.
  • Various Authors. (2020). Overview of methods for the direct installation of the sulfonyl group.
  • Prakash, G. K. S., & Mathew, T. (2021). Synthesis and applications of sodium sulfinates (RSO₂Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(16), 9416-9436.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Sulfonyl Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of sulfonyl piperazine derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating these valuable compounds. The unique physicochemical properties stemming from the basic piperazine ring and the electron-withdrawing sulfonyl group often necessitate a tailored purification strategy. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying sulfonyl piperazine derivatives?

A1: The main difficulties arise from the combination of the piperazine and sulfonyl moieties. The piperazine ring imparts high polarity and basicity (pKa values are typically around 5.3 and 9.7), while the sulfonyl group adds to the polarity and can participate in strong hydrogen bonding.[1] Key challenges include:

  • Chromatographic Issues: The basic nitrogen atoms can interact strongly with acidic silanol groups on standard silica gel, leading to significant peak tailing and potential irreversible adsorption.[1] Conversely, their high polarity can cause poor retention on reverse-phase HPLC columns.[1][2]

  • Salt and Hydrate Formation: Like other piperazines, these derivatives can easily form salts and hydrates, which can complicate isolation and lead to inconsistencies in characterization if not properly controlled.[1]

  • Solubility Profile: These compounds can exhibit tricky solubility, sometimes being poorly soluble in common non-polar organic solvents but too soluble in highly polar ones, making crystallization challenging.

  • Hygroscopicity: The piperazine moiety can make the final product hygroscopic, complicating handling and accurate weighing.[1]

Q2: What are the most common impurities I should expect in my crude product?

A2: Impurities are typically related to the synthetic route, which often involves reacting a piperazine derivative with a sulfonyl chloride. Common impurities include:

  • Unreacted Starting Materials: Residual piperazine starting material and unreacted sulfonyl chloride.

  • Hydrolysis Products: The sulfonyl chloride can hydrolyze to the corresponding sulfonic acid, which may form a salt with your basic product.

  • Side-Reaction Products: If you start with piperazine itself (two reactive N-H groups), you may form a di-sulfonated byproduct, R-SO2-N(CH2CH2)2N-SO2-R, which can be difficult to separate. Other side-reaction products can include N-alkyl piperazines or pyrazines depending on the synthesis conditions.[1][3]

  • Residual Base: Triethylamine (TEA) or pyridine, often used to scavenge HCl during the reaction, can form salts with the product or sulfonic acid impurity, complicating purification.[4][5]

Q3: How does the sulfonyl group affect the properties of the piperazine derivative during purification?

A3: The sulfonyl group is a strong electron-withdrawing group and a hydrogen bond acceptor. This influences the molecule's properties in several ways:

  • Reduced Basicity: It significantly lowers the pKa of the adjacent piperazine nitrogen it is attached to, making it a much weaker base (a sulfonamide nitrogen is not basic). The second, more distant nitrogen (if present and unsubstituted) retains its basicity, although it is slightly attenuated. This difference in basicity is a key handle for purification.

  • Increased Polarity & Crystal Packing: The polar SO2 group increases the overall polarity of the molecule and provides strong hydrogen bond acceptors (the sulfonyl oxygens), which can promote crystallinity.[6][7] This makes crystallization a more viable option compared to some less polar piperazine derivatives.

  • Modified Solubility: The increased polarity generally decreases solubility in non-polar solvents like hexanes and increases it in more polar solvents like ethyl acetate, dichloromethane, and alcohols.

Q4: Which purification method is most suitable for my sulfonyl piperazine derivative?

A4: The best method depends on the scale, impurity profile, and desired final purity.

  • Flash Column Chromatography: This is the workhorse for small to medium-scale purification (<50 g) and is excellent for separating compounds with different polarities, such as removing unreacted starting materials or less polar byproducts.[8]

  • Crystallization: This is the preferred method for achieving high purity on a large scale and for final product polishing. It is highly effective if a suitable solvent system can be found.[9][10]

  • Acid-Base Extraction: This liquid-liquid extraction technique is ideal for an initial, crude cleanup, especially for removing non-basic impurities. It leverages the basicity of the available piperazine nitrogen.

  • Preparative HPLC: For very difficult separations of structurally similar impurities or for obtaining highly pure material on a small scale, reverse-phase preparative HPLC is the method of choice.[11]

Q5: My HPLC analysis shows significant peak tailing. How can I fix this?

A5: Peak tailing for basic compounds like sulfonyl piperazines is a classic problem in both analytical and preparative HPLC. It's caused by the interaction of the basic nitrogen with acidic residual silanol groups on the silica-based stationary phase.[1][11] To resolve this:

  • Use a Mobile Phase Additive: Add a competing base like 0.1% triethylamine (TEA) to the mobile phase to mask the active silanol sites. Alternatively, add 0.1% trifluoroacetic acid (TFA) or formic acid to fully protonate the piperazine nitrogen, which drastically improves peak shape.[1]

  • Adjust pH: Ensure the mobile phase pH is low (e.g., 2-3) to keep the piperazine moiety consistently protonated.[11]

  • Use an End-Capped Column: Modern, high-quality columns are "end-capped" to minimize the number of free silanol groups. Using a base-deactivated column is highly recommended.[11]

Purification Workflow and Troubleshooting

The purification of a novel sulfonyl piperazine derivative can be approached systematically. The following workflow provides a logical progression from crude material to a pure, well-characterized compound.

G cluster_0 Initial Stage cluster_1 Primary Purification cluster_2 Final Polishing crude Crude Reaction Mixture assess Purity Assessment (TLC, LC-MS, NMR) crude->assess decision Choose Primary Method assess->decision extraction Acid-Base Extraction (For non-basic impurities) decision->extraction  Major Non-Basic  Impurities chromatography Flash Chromatography (For mixed polarity impurities) decision->chromatography  Complex Mixture   crystallization Direct Crystallization (If crude is >90% pure) decision->crystallization  High Initial Purity   reassess Re-assess Purity (HPLC, NMR) extraction->reassess chromatography->reassess crystallization->reassess decision2 Purity Acceptable? reassess->decision2 recrystallize Recrystallization / Salt Formation decision2->recrystallize No, >95% Pure prep_hplc Preparative HPLC decision2->prep_hplc No, <95% Pure or Isomeric Impurities final_product Pure Product (>98%) decision2->final_product Yes recrystallize->final_product prep_hplc->final_product

Caption: General purification workflow for sulfonyl piperazine derivatives.

Troubleshooting Guide

Symptom / Problem Potential Cause Recommended Solution
Low or No Yield After Column Chromatography 1. Irreversible Adsorption: The basic piperazine nitrogen is binding too strongly to the acidic silica gel.[1]a. Add 0.5-1% triethylamine or ammonia to your eluent to neutralize active sites. b. Switch to a less acidic stationary phase like neutral alumina. c. Perform an acid-base extraction first to remove the most basic impurities.
2. Incorrect Solvent System: The eluent is too weak to elute the product or too strong, causing co-elution with impurities.a. Systematically screen solvent systems using TLC (e.g., Hexane/EtOAc, DCM/MeOH). Aim for a product Rf of 0.2-0.35. b. Use a gradient elution from a non-polar to a more polar solvent system.
Product Fails to Crystallize (Oils Out) 1. High Impurity Level: Impurities are disrupting crystal lattice formation.[10]a. Perform a preliminary purification step (e.g., a quick silica plug or extraction) to increase purity to >90% before attempting crystallization.
2. Wrong Solvent Choice: The product is too soluble even at low temperatures, or solubility changes too rapidly with temperature.a. Use a binary solvent system: dissolve the compound in a good solvent (e.g., EtOAc, DCM) and slowly add a poor solvent (e.g., hexanes, pentane) until turbidity appears, then warm to clarify and cool slowly.[10] b. Try converting the compound to a salt (e.g., HCl or maleate salt), which often have better-defined crystal structures and different solubility profiles.[12]
Persistent Emulsion During Acid-Base Extraction 1. High Concentration: The concentration of your product or salts in the aqueous phase is too high.a. Dilute both the organic and aqueous phases with more solvent/water. b. Add a saturated NaCl solution (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase and helps break the emulsion.
2. Vigorous Shaking: This can create very fine droplets that are slow to separate.a. Use gentle, repeated inversions of the separatory funnel instead of vigorous shaking. b. Allow the mixture to stand for a longer period. Gentle swirling or tapping can help coalesce droplets.
Purity Not Improving with Repeated Chromatography 1. Co-eluting Impurity: An impurity has a very similar polarity to your product in the chosen solvent system.a. Change the solvent system to alter selectivity. For example, switch from an EtOAc/Hexane system to a DCM/MeOH system. Different solvents interact differently with the compound and silica. b. Change the stationary phase (e.g., from silica to alumina or C18 reverse phase).
2. On-Column Degradation: The compound is sensitive to the acidic nature of silica gel.a. Use deactivated (neutral) silica or alumina. b. Minimize the time the compound spends on the column by running the chromatography as quickly as possible.

Detailed Experimental Protocols

Protocol 1: Purification by Silica Gel Flash Column Chromatography

This protocol is a standard method for purifying sulfonyl piperazine derivatives from reaction mixtures containing impurities of different polarities.

  • TLC Analysis & Solvent Selection:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., Dichloromethane - DCM).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., start with 30% Ethyl Acetate in Hexanes, then 50%, then 70%; also try 5% Methanol in DCM).

    • The ideal solvent system should give your desired product an Rf value of approximately 0.2-0.35. If significant streaking is observed, add 0.5-1% triethylamine (TEA) to the solvent system and re-run the TLC.

  • Column Packing:

    • Select an appropriately sized column for your sample amount (a general rule is 40-100 g of silica per 1 g of crude product).

    • Prepare a slurry of silica gel in the initial, least polar eluent you plan to use.

    • Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like DCM or MeOH). Add a small amount of silica gel (2-3 times the mass of your product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in the minimum possible volume of the initial eluent and carefully pipette it onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with your chosen solvent system, collecting fractions in test tubes or vials.

    • Gradually increase the polarity of the eluent (gradient elution) if necessary to elute your product.

    • Monitor the fractions being collected by TLC to identify which ones contain your pure product.

  • Isolation:

    • Combine the pure fractions, as determined by TLC.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization

This method is excellent for obtaining highly pure crystalline material from a product that is already >90% pure.[10]

  • Solvent Selection:

    • Place a small amount of your impure product (10-20 mg) in a test tube.

    • Add a few drops of a test solvent. A good solvent will not dissolve the product at room temperature but will dissolve it completely upon heating.[10] Test solvents like isopropanol, ethanol, ethyl acetate, and acetonitrile, or mixtures like EtOAc/hexanes.

  • Dissolution:

    • Place the bulk of the crude product in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to the flask to completely dissolve the solid.[10]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes insoluble contaminants.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, you can place the flask in an ice bath to maximize the yield of precipitated crystals.[10]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

    • Dry the crystals under vacuum to remove all residual solvent.

Protocol 3: Purification by Acid-Base Extraction

This technique is a powerful first-pass purification to separate your basic sulfonyl piperazine derivative from neutral or acidic impurities.

  • Dissolution:

    • Dissolve the crude reaction mixture in an immiscible organic solvent like ethyl acetate or DCM.

  • Acidic Wash:

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl).

    • Stopper the funnel and invert gently several times, venting frequently. Your basic product will be protonated and move into the aqueous layer.

    • Separate the two layers. Keep the aqueous layer, which now contains your product as a salt.

  • Back-Wash (Optional):

    • Wash the aqueous layer with a fresh portion of organic solvent to remove any remaining neutral impurities.

  • Basification and Re-extraction:

    • Cool the acidic aqueous layer in an ice bath.

    • Slowly add a base (e.g., 3 M NaOH or saturated NaHCO3 solution) until the pH is >10. Your product will deprotonate and may precipitate.

    • Add a fresh portion of organic solvent (EtOAc or DCM) and extract the free-base product back into the organic layer.

    • Repeat the extraction from the aqueous layer to maximize recovery.

  • Drying and Isolation:

    • Combine the organic layers containing your purified product.

    • Dry the organic solution over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

    • Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.

References

  • Taylor & Francis. (2022). Synthesis, crystal structure and dft study of benzenesulfonamide compounds 1-ethyl-4-(phenylsulfonyl)piperazine and 1-((3-bromophenyi)sulfonyl)-4-methyipiperazine. Available at: [Link]

  • Naveen, S., et al. (2013). Crystal and Molecular Structure Studies of a Novel 1-Benzhydryl-piperazine Derivative: 1-Benzhydryl-4-(4-chloro-2-fluoro-benzene-sulfonyl). ResearchGate. Available at: [Link]

  • Lee, C., et al. (2019). Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors. National Institutes of Health (PMC). Available at: [Link]

  • Journal of Molecular Structure. (2024). Structural and quantum chemical studies on aryl sulfonyl piperazine derivatives. Available at: [Link]

  • Google Patents. (1959). Purification of piperazine. US2919275A.
  • Zhou, P., et al. (2019). Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. National Institutes of Health (PMC). Available at: [Link]

  • Google Patents. (2020). Acid addition salts of piperazine derivatives. US10696668B2.
  • ResearchGate. (2020). Polymorphs of a 1:1 salt of sulfadiazine and piperazine–relative stability, dissolution studies, pharmacokinetics and anti-meningitis efficiency. Available at: [Link]

  • Plantz, A., et al. (2022). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. SSRN. Available at: [Link]

  • Wang, J., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. National Institutes of Health (PMC). Available at: [Link]

  • Atanasova, M., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. Available at: [Link]

  • UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • ResearchGate. (2025). Exploration of piperazine-citral sulfonyl derivatives: antibacterial and in-silico studies against methicillin-resistant Staphylococcus aureus. Available at: [Link]

  • PubMed. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Available at: [Link]

  • ACS Publications. (2023). Exploring the Crystal Structure Landscape of Sulfasalazine through Various Multicomponent Crystals. Available at: [Link]

  • Wikipedia. (n.d.). Piperazine. Available at: [Link]

  • National Institutes of Health (PMC). (2023). Exploring the Crystal Structure Landscape of Sulfasalazine through Various Multicomponent Crystals. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

  • SIELC Technologies. (2012). HPLC Analysis of Piperazine on Primesep 100. Available at: [Link]

  • Office of Justice Programs. (2014). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Available at: [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]

  • Figshare. (2015). The synthesis, analysis and characterisation of piperazine based drugs. Available at: [Link]

  • Pharmaffiliates. (n.d.). Piperazine-impurities. Available at: [Link]

  • National Institutes of Health (PMC). (2024). Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales. Available at: [Link]

  • Axios Research. (n.d.). Piperazine Impurity 12. Available at: [Link]

Sources

Technical Support Center: Storage & Handling of Chloropropyl Sulfonyl Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Best Practices for Storage, Stability Maintenance, and Troubleshooting of 3-Chloropropanesulfonyl Chloride and Analogues. Document ID: TSC-2026-SULF-03 Last Updated: February 25, 2026

Core Directive & Executive Summary

3-Chloropropanesulfonyl chloride (CAS 1633-82-5) and its related intermediates are critical electrophiles in medicinal chemistry, particularly for synthesizing sulfonamides, sultams, and sultones.[1] However, they possess a dual-hazard profile : they are potent lachrymators/corrosives and are thermodynamically unstable in the presence of moisture.

The Golden Rule: Storage stability is a function of moisture exclusion . The degradation mechanism is autocatalytic; once hydrolysis begins, the generated Hydrogen Chloride (HCl) accelerates further decomposition and corrodes containment seals, leading to total batch failure.

Critical Storage Parameters

The following matrix defines the mandatory storage environment to maintain reagent purity >98% for extended periods (6–12 months).

Storage Condition Matrix
ParameterSpecificationTechnical Rationale
Temperature 2°C to 8°C (Refrigerated)Lowers the kinetic rate of hydrolysis and suppresses vapor pressure (reducing seal stress).
Atmosphere Inert Gas (Argon preferred, Nitrogen acceptable)Argon is heavier than air, providing a superior "blanket" over the liquid surface to prevent moisture ingress.
Container Glass with PTFE-lined cap Do not use metal. HCl byproducts will corrode metal caps. PTFE (Teflon) provides the necessary chemical resistance.
Secondary Containment Desiccator / Sealed Bag Store the primary bottle inside a secondary jar containing desiccant (e.g., Drierite) to scavenge ambient humidity.
Headspace Minimize Large headspace volumes contain more moisture. If a bottle is <25% full, transfer to a smaller vessel under inert gas.

The Degradation Mechanism (Visualized)

Understanding why the reagent degrades is essential for troubleshooting. The primary failure mode is Hydrolysis-Driven Autocatalysis .

Diagram 1: The Degradation Cycle & Decision Logic

G Start Reagent Storage (3-Chloropropanesulfonyl Chloride) Moisture Moisture Ingress (Humidity/Wet Solvent) Start->Moisture Poor Seal Cyclization Side Reaction: Cyclization to 1,3-Propanesultone Start->Cyclization Base Impurity Check QC Check: Clear or Cloudy? Start->Check Before Use Hydrolysis Hydrolysis Reaction Moisture->Hydrolysis Products 3-Chloropropanesulfonic Acid + HCl (Gas) Hydrolysis->Products Products->Hydrolysis Autocatalysis Corrosion Seal Corrosion & Pressure Buildup Products->Corrosion HCl attacks cap Corrosion->Moisture Seal failure allows more moisture (Feedback Loop) Good Clear/Yellow: Proceed Check->Good Clear Bad Cloudy/Solid: Purify or Discard Check->Bad Precipitate

Caption: The autocatalytic degradation cycle. Note the red dashed line indicating the feedback loop where HCl generation compromises the seal, allowing more moisture to enter.

Troubleshooting Guide & FAQs

This section addresses specific scenarios reported by laboratory personnel.

Issue 1: Physical Appearance Changes

Q: My reagent has turned from clear/yellow to dark brown or has developed a solid precipitate. Is it usable?

  • Diagnosis: The solid precipitate is likely 3-chloropropanesulfonic acid , the hydrolysis product. Darkening indicates advanced decomposition or oxidation.

  • Action:

    • Do not shake. The supernatant might still be usable.

    • Perform a QC Check: Take a 50 µL aliquot and dissolve in

      
      . Run a quick 
      
      
      
      NMR.
      • Target Peak: Look for the triplet (

        
        ) around 3.7–3.8 ppm .
        
      • Impurity Peak: The sulfonic acid (

        
        ) will shift upfield (lower ppm) or broaden significantly.
        
    • Resolution: If purity is <90%, distill or discard. (See Section 5 for Distillation).

Issue 2: Container Pressurization

Q: When I retrieved the bottle from the fridge, the septum was bulging/convex. What happened?

  • Diagnosis: HCl gas generation. Moisture entered the bottle, reacted with the chloride, and released HCl gas. This is a high-risk situation.[2]

  • Action (Immediate Safety Protocol):

    • Place the bottle in a fume hood behind a blast shield.

    • Do not open immediately. Allow the bottle to warm to room temperature (cold glass is brittle; pressure stress + thermal shock = shatter risk).

    • Insert a wide-bore needle connected to a neutralizing trap (e.g., aqueous NaOH) through the septum to vent the excess pressure.

    • Once vented, transfer the remaining liquid to a fresh, dry container with a new cap.

Issue 3: Solution Storage

Q: Can I store 3-chloropropanesulfonyl chloride as a stock solution to save time?

  • Answer: Yes, but with strict solvent limitations.

  • Compatible Solvents: Anhydrous Dichloromethane (DCM), Toluene, or THF (inhibitor-free).

  • Forbidden Solvents: DMF, DMSO, Methanol, Ethanol, Water.

    • Why? DMF and DMSO can react exothermically with sulfonyl chlorides over time (Vilsmeier-type reactions or oxidation). Alcohols will instantly form sulfonate esters.

  • Shelf-life: A 1M solution in Anhydrous DCM stored at -20°C over molecular sieves (3Å or 4Å) is stable for 1–3 months.

Issue 4: Solidified Reagent

Q: The reagent arrived frozen/solid. Should I heat it?

  • Diagnosis: 3-chloropropanesulfonyl chloride has a melting point near room temperature (variable by purity). It may freeze during winter shipping.

  • Action:

    • Do NOT use a heat gun. Localized superheating can cause rapid decomposition and SO2 release.

    • Protocol: Allow it to thaw naturally in the fume hood or use a lukewarm water bath (<30°C). Ensure the exterior is dry before opening to prevent water from dripping into the bottle.

Recovery Protocol: Vacuum Distillation[3][4]

If a batch has degraded (cloudy/precipitate) but you cannot wait for a new order, purification is possible.

Safety Warning: Distillation of sulfonyl chlorides carries a risk of thermal runaway if the pot residue (sulfonic acid) overheats.

Protocol:

  • Setup: Short-path distillation apparatus with a vigorous stir bar.

  • Vacuum: High vacuum is required (< 1 mmHg).

  • Temperature:

    • Boiling Point: ~70°C at 0.5 mmHg [1, 4].[1]

    • Bath Temperature: Do not exceed 100°C.

  • Procedure:

    • Decant the liquid away from any solid sludge in the original bottle.

    • Distill the liquid.[3][4] Discard the first 5-10% (forerun) which contains HCl and volatile impurities.

    • Collect the clear, colorless fraction.

    • Stop before the flask goes dry. The residue is unstable.

Emergency & Safety Profile

Signal Word: DANGER Hazard Statements: H314 (Causes severe skin burns), H335 (Respiratory irritation).[5]

ScenarioImmediate Action
Skin Contact Immediate Wash. Do not wait.[6] Wash with soap and water for 15 mins. Sulfonyl chlorides bind to proteins (skin) rapidly.
Inhalation Evacuate. Move to fresh air.[5][6][7] If breathing is difficult, oxygen is required.[6] Pulmonary edema (fluid in lungs) can be delayed by 24 hours.
Spill (<10 mL) Cover with dry sand or vermiculite. Do not use water (generates HCl cloud). Scoop into a waste container and neutralize with dilute NaOH in a fume hood.

References

  • PubChem. (2025).[8] 3-Chloropropanesulfonyl chloride (Compound Summary).[1][2][6][8][9] National Library of Medicine. Retrieved February 25, 2026, from [Link]

  • King, J. F., & Durst, T. (1962). Sulfenes.[10] I. The Reaction of Alkanesulfonyl Chlorides with Amines.[11] Journal of the American Chemical Society, 84(3), 473–479. (Establishes the mechanism of sulfene formation and hydrolysis sensitivity).

Sources

Validation & Comparative

A Comparative Guide to the Characterization of Impurities in Sulfonyl Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for the identification, quantification, and characterization of impurities generated during the synthesis of sulfonyl piperazine-based Active Pharmaceutical Ingredients (APIs). As researchers, scientists, and drug development professionals, a robust impurity profiling strategy is not just a regulatory requirement but a cornerstone of ensuring drug safety and efficacy.[1][2][3] This document moves beyond standard protocols to explain the causality behind experimental choices, offering field-proven insights to build a self-validating and compliant impurity control strategy.

The Synthetic Landscape: Understanding Impurity Origins

The most common route to sulfonyl piperazine derivatives involves the nucleophilic substitution reaction between a sulfonyl chloride and a piperazine derivative. While seemingly straightforward, this reaction is susceptible to the formation of several process-related impurities. Understanding the mechanism of their formation is the first step in developing a targeted analytical approach.

Common impurities can be categorized as:

  • Starting Materials & Intermediates: Unreacted piperazine or sulfonyl chloride.

  • By-products: Formed from side reactions, such as the formation of a bis-sulfonated dimer if the piperazine is unsubstituted or monosubstituted.

  • Degradation Products: Resulting from the instability of the API under certain conditions (e.g., hydrolysis, oxidation).[3][4][5]

  • Genotoxic Impurities (GTIs): Highly reactive molecules that can damage DNA.[6][7][8] In this synthesis, reagents like alkyl halides used in derivatizing the piperazine ring could be potential GTIs.[6]

G cluster_reactants Starting Materials R1 Ar-SO2Cl (Sulfonyl Chloride) P Sulfonyl Piperazine (API) R1->P Main Reaction I1 Unreacted Ar-SO2Cl R1->I1 Incomplete Reaction I3 Ar-SO3H (Hydrolysis Product) R1->I3 Side Reaction (+H2O) R2 Piperazine Derivative R2->P I2 Unreacted Piperazine R2->I2 Incomplete Reaction I4 Bis-sulfonylated Dimer (By-product) P->I4 Side Reaction (+Ar-SO2Cl)

Caption: General reaction scheme for sulfonyl piperazine synthesis and common impurity formation pathways.

Forced Degradation: Proactively Identifying Stability-Related Impurities

To develop a truly robust, stability-indicating analytical method, one must anticipate the degradation products that may form during the shelf-life of the drug product.[9][10][11] Forced degradation studies, where the API is subjected to stress conditions more severe than accelerated stability testing, are essential for this purpose.[9][10]

Experimental Protocol: Forced Degradation Study

Objective: To generate potential degradation products and assess the stability-indicating capability of the primary analytical method (typically HPLC).

Materials:

  • Sulfonyl Piperazine API

  • 0.1 M Hydrochloric Acid (Acidic Hydrolysis)

  • 0.1 M Sodium Hydroxide (Basic Hydrolysis)

  • 3% Hydrogen Peroxide (Oxidative Stress)

  • HPLC-grade water, acetonitrile, methanol

  • Calibrated oven (Thermal Stress), Photostability chamber (Photolytic Stress)

Procedure:

  • Sample Preparation: Prepare separate solutions of the API (e.g., at 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).

  • Stress Application:

    • Acid/Base Hydrolysis: To separate aliquots, add an equal volume of 0.1 M HCl and 0.1 M NaOH, respectively. Store at 60°C for 24 hours. Neutralize the samples before analysis.

    • Oxidation: Add an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal: Store the solid API in an oven at 80°C for 48 hours.

    • Photolytic: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method. The goal is to achieve 5-20% degradation to ensure that major degradants are formed without being further degraded into secondary products.[12]

A Comparative Guide to Analytical Techniques

No single technique is sufficient for comprehensive impurity characterization. A multi-faceted, or orthogonal, approach is required to detect, identify, and quantify all potential impurities.[3] The most powerful combination for this purpose involves High-Performance Liquid Chromatography (HPLC) for separation and quantification, coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.[5][13][14]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for impurity profiling, prized for its high resolving power and quantitative accuracy.[1][15][16] A well-developed HPLC method is the foundation of any impurity control strategy.

Expertise in Action: Method Development Causality The primary goal is to separate all process-related and degradation impurities from the main API peak and from each other.

  • Column Selection: A reversed-phase C18 column is the standard starting point due to its versatility. The rationale is its hydrophobic stationary phase effectively retains and separates moderately polar to nonpolar compounds like sulfonyl piperazines and their common impurities.[17]

  • Mobile Phase pH Optimization: The piperazine moiety is basic. Controlling the mobile phase pH is critical to ensure the API and its basic impurities are in a consistent, single ionic state (either protonated or free base). This prevents peak splitting and tailing, leading to sharp, symmetrical peaks essential for accurate quantification.[12][17] A pH between 3 and 7 is often a good starting range.

  • Detector: A UV or Photodiode Array (PDA) detector is standard. A PDA detector is superior as it provides spectral data, which can help determine if a peak is spectrally pure or comprises co-eluting components.

Experimental Protocol: HPLC Method for Impurity Profiling
  • Instrumentation: HPLC system with a PDA detector.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A typical gradient might be:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

    • Rationale: A gradient is necessary to elute both polar (e.g., hydrolyzed sulfonyl chloride) and non-polar (e.g., API, dimer by-product) compounds within a reasonable runtime.[18]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the lambda max (λmax) of the API and at a lower wavelength (e.g., 220 nm) to ensure detection of impurities that may lack a strong chromophore.

  • Injection Volume: 10 µL.

  • System Suitability Test (SST): Before analysis, inject a standard solution to ensure the system is performing correctly (e.g., check for theoretical plates, tailing factor, and reproducibility of retention time). This is a critical self-validating step.

Liquid Chromatography-Mass Spectrometry (LC-MS)

When an unknown peak appears in the HPLC chromatogram, LC-MS is the first-line technique for identification.[14][19][20] It provides the molecular weight of the impurity, which is a critical piece of the structural puzzle.

Expertise in Action: Ionization Choices For sulfonyl piperazine derivatives, Electrospray Ionization (ESI) in positive mode is typically the most effective method. The basic nitrogen atoms in the piperazine ring are readily protonated, forming [M+H]⁺ ions, making this technique highly sensitive for these compounds.[21] Using high-resolution mass spectrometry (HRMS), such as a TOF or Orbitrap analyzer, provides a highly accurate mass measurement, which can be used to predict the elemental composition of an impurity.[14]

Experimental Protocol: LC-MS for Impurity Identification
  • LC System: Use the same HPLC method developed previously to ensure correlation of retention times.

  • MS Detector: Couple the HPLC outlet to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode.

  • Mass Range: Scan a broad range, e.g., 100-1000 m/z, to capture all potential impurities.

  • Data Acquisition: Acquire both full scan data (to detect all ions) and tandem MS (MS/MS) data.

    • Rationale: In MS/MS, the ion corresponding to the impurity's molecular weight is isolated and fragmented. The resulting fragmentation pattern provides structural clues, acting as a "fingerprint" for the molecule.[12][19][20]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for analyzing volatile or semi-volatile impurities, particularly residual solvents (ICH Q3C) and certain low-molecular-weight starting materials or by-products that are thermally stable.[1][5][22]

Expertise in Action: When to Use GC-MS While most sulfonyl piperazine impurities are best analyzed by LC-MS, GC-MS is essential for identifying and quantifying residual solvents used in the synthesis (e.g., dioxane, dichloromethane).[23][24] It can also be valuable for detecting volatile, low-molecular-weight reagents or impurities that may not be retained on a reversed-phase HPLC column.[25][26]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation of unknown impurities.[27][28][29] While MS provides the molecular weight and fragments, NMR reveals the precise arrangement of atoms and the connectivity within the molecule.[30][31]

Expertise in Action: A Multi-Experiment Approach For a complete structural assignment, a suite of NMR experiments is required:

  • ¹H NMR: Provides information on the number and chemical environment of protons.

  • ¹³C NMR: Shows the number and type of carbon atoms.[28]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for piecing the structure together.

    • COSY identifies protons that are coupled (i.e., on adjacent carbons).

    • HSQC correlates protons directly to the carbons they are attached to.

    • HMBC shows correlations between protons and carbons that are 2-3 bonds away, which is essential for connecting different fragments of the molecule.[30]

This combination allows for the confident identification of positional isomers or subtle structural changes that MS alone cannot resolve.[30]

Comparative Analysis and Workflow

The choice of technique depends on the objective: detection, quantification, or identification.

Technique Primary Application Strengths Limitations
HPLC-UV/PDA Detection & QuantificationExcellent reproducibility and accuracy for quantification; robust and widely available.[1][16][32]Provides no structural information beyond UV spectrum; may not detect non-chromophoric impurities.
LC-MS Identification (Molecular Weight)High sensitivity; provides molecular weight and fragmentation data for structural clues.[19][21]Ionization efficiency can vary between compounds; limited in distinguishing isomers.
GC-MS Volatile Impurity AnalysisGold standard for residual solvents and volatile organics; highly sensitive and specific.[5][22]Not suitable for non-volatile or thermally labile compounds like the API and most degradants.
NMR Unambiguous Structure ElucidationProvides definitive structural information, including stereochemistry and isomerism.[27][29][30]Relatively low sensitivity (requires isolated impurity or higher concentration); complex data interpretation.
Integrated Analytical Workflow

A logical, efficient workflow ensures that resources are used effectively to control impurities.

Caption: A systematic workflow for the characterization of unknown impurities.

Regulatory Framework: Adherence to ICH Guidelines

All impurity characterization efforts are guided by the International Council for Harmonisation (ICH) guidelines.[4][33][34]

  • ICH Q3A(R2): Defines thresholds for reporting, identifying, and qualifying impurities in new drug substances.[4][33] The identification threshold (typically ≥0.10%) is the level at which an impurity must be structurally characterized.[4]

  • ICH M7(R1): Specifically addresses the assessment and control of mutagenic (genotoxic) impurities to limit potential carcinogenic risk.[7][34]

Conclusion

Characterizing impurities in sulfonyl piperazine synthesis is a multifaceted process that demands a deep understanding of synthetic chemistry and a strategic application of advanced analytical techniques. A robust impurity control strategy begins with anticipating potential impurities based on the synthetic route and forced degradation studies. It is anchored by a well-validated, stability-indicating HPLC method for detection and quantification. For structural elucidation, a synergistic approach using high-resolution LC-MS for initial identification and NMR spectroscopy for unambiguous confirmation is the industry gold standard. This comprehensive, evidence-based approach is fundamental to ensuring the quality, safety, and regulatory compliance of pharmaceutical products.

References

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • PharmTech. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • SynThink Research Chemicals. Structure Elucidation of Unknown Impurity using LC-MS/MS.
  • Sharma, A. K. (2025). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Research & Reviews: Journal of Pharmaceutical Analysis.
  • CPhI Online. The Complexities of Pharmaceutical Impurity Characterization: Challenges and Solutions.
  • Singh, D., & Isharani, R. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
  • Recent trends in the impurity profile of pharmaceuticals. (n.d.). PMC.
  • Taylor & Francis Online. (2008, August 7). Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS.
  • European Medicines Agency (EMA). Quality: impurities.
  • Chemaxon. (2020, September 13). Impurity Identification Using LC-MS and in silico Reaction Enumeration.
  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products.
  • CHIMIA. LC-MS and CE-MS Strategies in Impurity Profiling.
  • Payesh Darou Zist Azma Laboratory. Pharmaceutical Impurity Detection Using LC-MS/MS.
  • USP. Impurities in Drug Substances and Products.
  • Pharmaceutical Technology. (2025, March 12). Evaluating Impurities in Drugs (Part II of III).
  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
  • ResearchGate. (2018, January 13). (PDF) Identification and structure elucidation by NMR spectroscopy.
  • NMR Services. (2025, June 3). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025.
  • PubMed. (2025, June 10). Identification and structure elucidation by NMR spectroscopy of an impurity in flame retardants preparation.
  • PMC. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • PubMed. (2025, January 1). Identification and quantitative analysis of genotoxic impurities in rifampicin: Development and validation of a targeted LC-MS/MS method for 1-amino-4-methylpiperazine.
  • Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • Almaghrabi, M. (2021, August 7). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
  • Benchchem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
  • ResearchGate. (2025, August 7). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability | Request PDF.
  • Figshare. (2015, October 19). The synthesis, analysis and characterisation of piperazine based drugs.
  • MedCrave online. (2016, December 14). Forced Degradation Studies.
  • AAPS. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • IJCRT.org. (2024, November 11). Chromatography Method Development For Impurity Analysis And Degradation.
  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review.
  • ResearchGate. HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design.
  • RSC Publishing. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs.
  • LCGC International. (2010, March 31). Method Development for Drug Impurity Profiling: Part 1.
  • ResearchGate. (2025, August 6). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs | Request PDF.
  • Archives of Pharmacy. (2022, October 11). Genotoxic impurities in medicinal products – regulatory requirements.
  • Semantic Scholar. GENOTOXIC IMPURITIES: AN IMPORTANT REGULATORY ASPECT.
  • Daicel Pharma Standards. piperazine Impurities Manufacturers & Suppliers.
  • PMC. Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors.
  • Academia.edu. (2026, February 15). Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material.
  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • ResearchGate. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • Organic Chemistry Portal. Synthesis of piperazines.

Sources

High-Performance Reference Standards for Piperazine Sulfonamide Derivatives: A Technical Comparison & User Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of kinase inhibitors, antipsychotics, and next-generation antibiotics, the piperazine sulfonamide scaffold is ubiquitous. However, its amphoteric nature—possessing both a basic secondary amine (piperazine) and an acidic sulfonamide moiety—presents unique analytical challenges.

This guide objectively compares the performance of Certified Reference Materials (CRMs) against Laboratory-Synthesized Working Standards and Reagent Grade alternatives. It provides actionable protocols for characterizing these standards using qNMR and HPLC-MS, ensuring your data meets the rigorous requirements of ICH Q3A/B and ISO 17025.

Part 1: The Chemical Context & Analytical Challenges

The Scaffold

Piperazine sulfonamides are defined by a piperazine ring


-substituted with a sulfonyl group.
  • Pharmacophore Utility: The piperazine ring improves solubility and bioavailability, while the sulfonamide acts as a hydrogen bond acceptor/donor, crucial for active site binding (e.g., in DPP-IV or BACE1 inhibitors).

  • Analytical Behavior:

    • pKa Duality: The piperazine nitrogen is basic (

      
      ), while the sulfonamide nitrogen is acidic (
      
      
      
      ).
    • Chromatographic Consequence: Without strict pH control, these compounds exhibit severe peak tailing on C18 columns due to secondary interactions with residual silanols.

The Standard Hierarchy

Selecting the wrong grade of standard introduces propagation of error that can invalidate pharmacokinetic (PK) or potency data.

FeatureISO 17034 CRM Secondary (Working) Standard Reagent Grade
Traceability SI-Traceable (NIST/BIPM)Traceable to Primary/CRMNone / Manufacturer Declaration
Purity Assignment Mass Balance + qNMRComparative Assay (vs. Primary)Area % (HPLC only)
Uncertainty Explicitly Calculated (

)
Method Precision OnlyUnknown
Water Content Quantified (KF)Quantified (KF)Often Ignored
Suitability Release Testing, CalibratorRoutine QC, StabilityEarly Discovery, Synthesis

Part 2: Experimental Validation Protocols

Protocol A: Absolute Purity Assignment via qNMR

When a USP/EP monograph standard is unavailable for a novel piperazine sulfonamide derivative, Quantitative NMR (qNMR) is the primary method for assigning purity.

Objective: Determine absolute purity with <1% uncertainty. Internal Standard (IS): Maleic Acid (Traceable to NIST SRM) or Dimethyl Sulfone.

Workflow:

  • Solvent Selection: Use DMSO-

    
     to ensure solubility of both the amphoteric analyte and the IS.
    
  • Preparation:

    • Weigh

      
       mg of Analyte (
      
      
      
      ) and
      
      
      mg of IS (
      
      
      ) into the same vial using a microbalance (
      
      
      mg).
    • Dissolve completely in 0.6 mL DMSO-

      
      .
      
  • Acquisition Parameters (Critical):

    • Pulse Angle:

      
      
      
    • Relaxation Delay (

      
      ): 
      
      
      
      (typically 30–60s) to ensure full magnetization recovery.
    • Scans: 16–64 (for S/N > 250:1).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Purity.[1][2][3]
Protocol B: HPLC-MS/MS Purity & Stability Profiling

Objective: Detect organic impurities and degradation products (sulfonamide hydrolysis).

Chromatographic Conditions:

  • Column: C18 with polar-embedded group (e.g., Waters XBridge or Phenomenex Luna Omega),

    
     mm, 3.5 µm.
    
  • Mobile Phase A: 10 mM Ammonium Formate (pH 9.0). High pH keeps piperazine deprotonated, reducing tailing.

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: 5% B to 95% B over 20 mins.

  • Detection: UV (254 nm) and ESI+ MS (Scan 100–800 m/z).

Self-Validating Check: Inject the standard at


 and 

(room temp). If the peak area of the parent compound decreases by >0.5% or a new peak appears at [M-Piperazine] mass, the standard is unstable in solution and must be prepared fresh.

Part 3: Comparative Performance Data

The following table summarizes a study comparing a Certified Reference Material (CRM) against a Reagent Grade sample of a generic piperazine sulfonamide (e.g., a Sildenafil analogue) used as a calibrator in a plasma assay.

Experiment: Calibration curve construction (1 – 1000 ng/mL) and QC sample analysis.

MetricISO 17034 CRMReagent Grade (98% Label)Impact on Data
True Purity (Mass Balance) 99.4% ± 0.3%94.2% (Actual)Reagent introduced 5.2% bias .
Water Content (KF) 0.1%3.5% (Hygroscopic)Reagent mass weighing error.
Residual Solvent < 100 ppm1.2% (Ethyl Acetate)Potential matrix interference.
Assay Accuracy (at 500 ng/mL) 100.1%105.8%False High Potency reported.
Linearity (

)
0.99980.9920Poor low-end quantification.

Conclusion: Using a Reagent Grade material without accounting for water and solvent content (


) resulted in a 5.8% overestimation  of drug concentration in the biological samples.

Part 4: Visualization of Workflows

Diagram 1: The Traceability Chain

This diagram illustrates how a working standard derives its authority from primary metrological standards.

TraceabilityChain SI SI Units (Mole/Kg) NIST NIST/BIPM Primary Standard (e.g., Benzoic Acid SRM) SI->NIST Metrological Traceability qNMR qNMR / Mass Balance (Characterization Method) NIST->qNMR Calibrant RefStd ISO 17034 CRM (Primary Reference Standard) qNMR->RefStd Value Assignment Working Secondary/Working Standard (In-House Qualified) RefStd->Working Direct Comparison (HPLC) ExpData Experimental Data (Release Testing/PK) Working->ExpData Calibration

Caption: The metrological traceability chain ensuring data integrity from SI units to final experimental results.

Diagram 2: Standard Selection Decision Tree

A logic flow to assist researchers in selecting the appropriate standard grade based on the assay stage.

StandardSelection Start Select Application Discovery Early Discovery (HTS/Binding) Start->Discovery PK_Tox GLP Tox / PK Studies Start->PK_Tox QC_Rel GMP Release / Stability Start->QC_Rel Reagent Reagent Grade (>95% HPLC Area) Discovery->Reagent Acceptable Char_Sec Characterized Secondary (ID + Assay + Purity) PK_Tox->Char_Sec Minimum Requirement CRM ISO 17034 CRM (USP/EP or Commercial) QC_Rel->CRM Mandatory Reagent->Char_Sec If purified & fully characterized

Caption: Decision matrix for selecting piperazine sulfonamide reference standards based on regulatory rigor.

References

  • International Organization for Standardization. (2016). ISO 17034:2016 General requirements for the competence of reference material producers.[5]Link

  • United States Pharmacopeia. (2023). General Chapter <11> Reference Standards. USP-NF. Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[6][7] Progress in Nuclear Magnetic Resonance Spectroscopy.[7] Link

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.Link

  • Abu Khalaf, R., et al. (2021).[8] Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation.[8] Acta Pharmaceutica.[8] Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-((3-Chloropropyl)sulfonyl)-4-methylpiperazine

[1][2]

Executive Summary & Chemical Profile

Objective: Safe isolation, packaging, and transfer of 1-((3-Chloropropyl)sulfonyl)-4-methylpiperazine to professional waste management services for high-temperature incineration.

This guide addresses the specific disposal requirements for 1-((3-Chloropropyl)sulfonyl)-4-methylpiperazine . Note that this compound contains a sulfonyl functional group linking the chloropropyl chain to the piperazine ring, distinguishing it from the more common 1-(3-chloropropyl)-4-methylpiperazine.[1][2]

The presence of the chloropropyl-sulfonyl moiety classifies this molecule as a potential alkylating agent .[1][2] The electron-withdrawing sulfonyl group can influence the reactivity of the terminal alkyl chloride.[1][2] Consequently, this compound must be treated as a High-Hazard Halogenated Organic waste.[1][2]

Chemical Hazard Profile
FeatureDescriptionDisposal Implication
Functional Groups Sulfonamide (

), Alkyl Chloride (

), Tertiary Amine
DO NOT mix with strong oxidizers or strong acids.[1][2] The alkyl chloride presents potential alkylation toxicity.[2]
Waste Class Halogenated Organic Must be segregated from non-halogenated solvents to prevent contamination of fuel-blending streams.[1][2]
Reactivity Susceptible to nucleophilic attack; thermal decomposition emits

,

,

.
Incineration Only. Chemical deactivation in the lab is discouraged due to the risk of generating toxic byproducts.[2]
Physical State Solid or Viscous Oil (depending on purity/salt form)Solids must be dissolved in compatible halogenated solvents or packaged as solid waste.[2]

Disposal Decision Matrix

The following workflow illustrates the logical path for disposing of this specific compound, ensuring compliance with RCRA (USA) and European Waste Catalogue (EWC) standards.

DisposalWorkflowStartWaste: 1-((3-Chloropropyl)sulfonyl)-4-methylpiperazineStateCheckPhysical State?Start->StateCheckSolidWasteSolid / Pure SubstanceStateCheck->SolidWasteDry SolidLiquidWasteIn Solution / Reaction MixStateCheck->LiquidWasteDissolvedSegregationSegregate intoHALOGENATED Waste StreamSolidWaste->SegregationDouble Bag / JarLiquidWaste->SegregationCombine with DCM/ChloroformContainerContainer Selection:HDPE or Amber Glass(Vapor Tight)Segregation->ContainerLabelingLabeling:'Hazardous Waste - Halogenated'List: Alkyl Chloride, SulfoneContainer->LabelingFinalDispFinal Disposal:High-Temp Incineration(>1000°C with Scrubber)Labeling->FinalDisp

Figure 1: Decision matrix for the segregation and packaging of sulfonyl-piperazine derivatives. The critical control point is the segregation into the Halogenated stream.[1]

Operational Disposal Protocols

Protocol A: Waste Segregation & Packaging

Principle: Halogenated wastes require specific incineration temperatures and scrubbing systems to capture acid gases (


22
  • Select the Container:

    • Use High-Density Polyethylene (HDPE) or Amber Glass containers.[1][2]

    • Why: The piperazine moiety is basic; glass or HDPE resists basic organic corrosion.[2] Avoid metal cans which may corrode if hydrolysis releases

      
      .[2]
      
  • Segregation:

    • Solids: Place the solid chemical into a primary screw-top jar. Place this jar inside a secondary clear heavy-duty zip-lock bag.

    • Liquids: Pour into the designated "Halogenated Organic Waste" carboy.[2]

    • Critical Prohibition: Do NOT pour into the "Aqueous" or "Non-Halogenated" waste streams.[2]

  • Labeling:

    • Affix a hazardous waste tag immediately.[2][3]

    • Chemical Name: Write out the full name: 1-((3-Chloropropyl)sulfonyl)-4-methylpiperazine.

    • Constituents: If in solution, list the solvent (e.g., Dichloromethane 90%, Piperazine derivative 10%).

    • Hazard Checkbox: Mark "Toxic" and "Irritant."[2][4]

Protocol B: Spill Management (Emergency Procedure)

If the material is spilled in the laboratory:

  • Evacuate & Ventilate: The sulfonyl chloride moiety may hydrolyze slowly to release acidic vapors if moisture is present.[2]

  • PPE: Wear double nitrile gloves, lab coat, and safety goggles.[2][5]

  • Containment:

    • Do not use water (avoids spreading the chemical).[2]

    • Cover the spill with Vermiculite or Chemizorb® (inert absorbents).[2]

  • Cleanup:

    • Scoop the absorbed material into a wide-mouth jar.[1][2]

    • Wipe the area with a solvent-dampened pad (Acetone or DCM) to pick up organic residues.[1][2]

    • Place all cleanup materials (pads, gloves) into the Solid Hazardous Waste bin.[2]

Regulatory & Logistics Framework

Disposal Route: High-Temperature Incineration

This compound cannot be treated in a wastewater treatment plant.[1][2] It must be destroyed via Rotary Kiln Incineration .[2]

  • Mechanism:

    
    [1][2]
    
  • Scrubbing: The facility will use alkaline scrubbers to neutralize the generated

    
     and 
    
    
    gases.[2]
Regulatory Codes

When filling out your institution's waste manifest, use the following codes as a guideline (verify with your local EHS officer):

  • USA (EPA/RCRA):

    • D001 (Ignitable - if dissolved in flammable solvent).[1][2]

    • D002 (Corrosive - if pH < 2 or > 12.5, though usually not applicable to the pure organic).[1][2]

    • General Classification: "Hazardous Waste, Liquid/Solid, N.O.S. (Not Otherwise Specified) - Halogenated."

  • European Union (EWC):

    • 07 01 03* (Organic halogenated solvents, washing liquids and mother liquors).[2]

    • 16 05 06* (Laboratory chemicals, consisting of or containing hazardous substances).[2]

Scientific Rationale (The "Why")

Why not chemical deactivation in the lab? While alkyl chlorides can theoretically be hydrolyzed using strong bases (NaOH), the presence of the sulfonyl group complicates this. Sulfonamides are generally stable to hydrolysis.[2] Attempting to chemically destroy this molecule in a flask may result in:

  • Incomplete Reaction: Leaving active alkylating agents in the waste.[2]

  • Polymerization: The bifunctional nature (nucleophilic amine + electrophilic alkyl chloride) can lead to uncontrolled polymerization.[2]

  • Exotherm: Reaction with strong oxidizers or bases can generate significant heat.[2]

Trustworthiness: This protocol relies on the "Cradle-to-Grave" management principle outlined in Prudent Practices in the Laboratory.[1][2] By utilizing professional incineration, we ensure the complete destruction of the carbon-chlorine and sulfur-nitrogen bonds, preventing environmental bioaccumulation.[1][2]

References

  • National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2][6] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[2] Resource Conservation and Recovery Act (RCRA) Regulations. [Link][1][2]

  • PubChem. (2024).[2] Compound Summary: Piperazine derivatives and Halogenated handling. National Library of Medicine.[2] [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[2][7] Hazard Communication Standard: Safety Data Sheets. [Link][1][2]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.